molecular formula C17H12ClNO2 B2421884 5-Chloroquinolin-8-yl 3-methylbenzoate CAS No. 326885-88-5

5-Chloroquinolin-8-yl 3-methylbenzoate

Cat. No.: B2421884
CAS No.: 326885-88-5
M. Wt: 297.74
InChI Key: BJMBXMUOUNYBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-8-yl 3-methylbenzoate is a synthetic chemical derivative of 8-hydroxyquinoline, a scaffold renowned for its versatile biological activities and metal-chelating properties . This specific ester is offered for investigational purposes to explore its potential in various research fields. The 8-hydroxyquinoline core, particularly its halogenated derivatives like 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated significant antimycobacterial activity , including against multidrug-resistant strains of Mycobacterium tuberculosis , with MIC values as low as 0.062-0.25 µg/ml . The mechanism of action for such compounds is distinct from first-line tuberculosis drugs and is often linked to their ability to chelate essential metal ions , thereby depriving pathogens of vital nutrients or disrupting metal-dependent enzymatic processes . Beyond antimicrobial applications, the 8-hydroxyquinoline structure is a privileged pharmacophore in medicinal chemistry, with reported activities including anticancer, antioxidant, and anti-neurodegenerative effects . Researchers can utilize 5-Chloroquinolin-8-yl 3-methylbenzoate as a key intermediate or as a probe compound in synthetic chemistry, drug discovery programs, and biochemical studies. Its structure allows for further chemical modifications or investigations into structure-activity relationships (SAR). This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloroquinolin-8-yl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMBXMUOUNYBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloroquinolin-8-yl 3-methylbenzoate chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Interface, Synthesis, and Pharmacological Potential

Executive Summary & Structural Logic

The compound 5-Chloroquinolin-8-yl 3-methylbenzoate represents a strategic derivatization of the 8-hydroxyquinoline (8-HQ) scaffold. By masking the phenolic hydroxyl group of the parent pharmacophore (5-chloro-8-hydroxyquinoline, or Cloxyquin) with a 3-methylbenzoic acid moiety via an ester linkage, this molecule functions primarily as a lipophilic prodrug .

This structural modification addresses two critical limitations of the parent Cloxyquin:

  • Membrane Permeability: The esterification abates the polarity of the phenolic -OH, significantly increasing the LogP (partition coefficient), thereby facilitating passive transport across lipid bilayers (e.g., the mycobacterial cell wall or the blood-brain barrier).

  • Chelation Control: The ester cap prevents premature metal chelation in the extracellular space. Bioactivation occurs only upon intracellular hydrolysis by non-specific esterases, releasing the active chelator in situ.

Physicochemical Profile (Calculated)
PropertyValue / DescriptionSignificance
Molecular Formula C₁₇H₁₂ClNO₂Core stoichiometry.
Molecular Weight ~297.74 g/mol Optimal for oral bioavailability (<500 Da).
Core Scaffold 5-Chloro-8-hydroxyquinolineAntibacterial/Antifungal/Chelator.[1]
Leaving Group 3-Methylbenzoic AcidLipophilic carrier; generally low toxicity.
Predicted LogP ~4.5 - 5.1Highly lipophilic (Parent Cloxyquin LogP ~2.8).
H-Bond Donors 0Improves membrane diffusion.
H-Bond Acceptors 3 (N, Ester O, Carbonyl O)Interaction points for esterases.

Chemical Structure Analysis

The Quinoline Core (Pharmacophore)

The 5-chloro-8-hydroxyquinoline moiety is a privileged scaffold. The nitrogen atom (N1) and the oxygen atom (from the ester/phenol) are positioned to form a five-membered chelate ring with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) once the ester is cleaved. The chlorine atom at position 5 exerts an electron-withdrawing effect, modulating the pKa of the phenol (making it more acidic) and enhancing the stability of the resulting metal complexes.

The Ester Linkage (The "Switch")

The ester bond connecting C8-Oxygen to the carbonyl of the 3-methylbenzoate is the metabolic trigger. In plasma or cytosolic environments, carboxylesterases (CES1/CES2) attack this bond. The rate of hydrolysis is sterically influenced by the meta-methyl group on the benzoate ring, offering a "tunable" release profile compared to unsubstituted benzoates.

The 3-Methylbenzoate Tail

Unlike a simple acetyl group (which hydrolyzes rapidly), the 3-methylbenzoyl group adds significant bulk and lipophilicity. This facilitates interaction with hydrophobic pockets in target proteins or enzymes prior to hydrolysis.

Synthesis Protocol

The synthesis follows a standard nucleophilic acyl substitution pathway. To ensure high yield and purity, the Acid Chloride Method is preferred over Fischer esterification due to the lower reactivity of the phenol on the quinoline ring.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start1 5-Chloro-8-hydroxyquinoline (Cloxyquin) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 3-Methylbenzoyl Chloride Start2->Intermediate Reagent Triethylamine (Et3N) Dichloromethane (DCM) Reagent->Intermediate Catalysis/Base Product 5-Chloroquinolin-8-yl 3-methylbenzoate Intermediate->Product Elimination Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct Salt Formation

Figure 1: Synthetic pathway via nucleophilic acyl substitution using an acid chloride and a tertiary amine base.

Step-by-Step Methodology

Reagents:

  • 5-Chloro-8-hydroxyquinoline (1.0 eq)

  • 3-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-Chloro-8-hydroxyquinoline (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add Triethylamine (12 mmol) and catalytic DMAP (1 mmol). Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add 3-Methylbenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes. The solution may turn cloudy due to the formation of triethylamine hydrochloride salts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting phenol (lower Rf) should disappear.

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with 5% NaHCO₃ (to remove excess acid), 0.1 M HCl (to remove excess amine), and Brine.

    • Dry over anhydrous Na₂SO₄.[2]

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad phenolic -OH singlet (~9-10 ppm) and the appearance of the methyl singlet (~2.4 ppm) and benzoate aromatic protons.

  • Yield Target: >85%.

Mechanism of Action: The "Trojan Horse" Strategy

The biological activity of this compound relies on a two-step mechanism: Transport and Activation .

Biological Pathway (DOT Visualization)

MoA Prodrug 5-Chloroquinolin-8-yl 3-methylbenzoate (Lipophilic/Inactive) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Intracellular Entry Active 5-Chloro-8-hydroxyquinoline (Active Anion) Esterase->Active Cleavage Acid 3-Methylbenzoic Acid (Byproduct) Esterase->Acid Target Metal Chelation (Cu2+, Zn2+) Proteasome Inhibition Active->Target Binds Metal Cofactors

Figure 2: The prodrug mechanism facilitating intracellular delivery of the active chelator.

Therapeutic Implications
  • Anti-Tuberculosis (TB): Cloxyquin derivatives are potent anti-TB agents.[1] The ester form allows the molecule to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis more effectively than the free phenol [1].

  • Anticancer (Metallo-drug): Cancer cells often have elevated copper levels. Once hydrolyzed, the 8-HQ core chelates intracellular copper, acting as a proteasome inhibitor and inducing apoptosis via ROS generation [2].

  • Neuroprotection: Similar to PBT2 (a related 8-HQ analog), this molecule could modulate metal homeostasis in Alzheimer’s models, redistributing zinc/copper from amyloid plaques, though the 5-chloro substituent specifically targets antimicrobial pathways [3].

Experimental Validation Protocols

To confirm the identity and purity of the synthesized compound, the following analytical suite is required.

Analytical Characterization Table
MethodExpected ObservationPurpose
¹H NMR Singlet at ~2.45 ppm (3H, Ar-CH₃); Multiplets 7.4-8.9 ppm (Quinoline + Benzoate Ar-H). Absence of OH.Structural Confirmation.
FT-IR Strong C=O stretch at ~1740-1760 cm⁻¹ (Ester); Absence of broad O-H stretch at 3200-3400 cm⁻¹.Functional Group Verification.
HRMS (ESI+) [M+H]⁺ peak at m/z ~298.063.Elemental Composition.[1][3]
HPLC Single peak >98% area; UV detection at 254 nm.Purity Assessment.
Stability Assay (Self-Validating Protocol)

Goal: Determine the half-life of the ester in plasma vs. PBS.

  • Setup: Incubate compound (10 µM) in (A) PBS (pH 7.4) and (B) Human Plasma at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min.

  • Quench: Add cold Acetonitrile to precipitate proteins.

  • Analysis: LC-MS/MS monitoring the transition of Parent (298 m/z) → Fragment (180 m/z, Cloxyquin).

  • Logic: If PBS stability is high (>24h) but Plasma stability is low (<1h), the prodrug design is successful (chemical stability + enzymatic lability).

References

  • Hongmanee, P., et al. (2016).[4] "In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1]

  • Oliveri, V., & Vecchio, G. (2016).[5] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • PubChem. (2025).[6] "Compound Summary: Cloxyquin (5-Chloro-8-hydroxyquinoline)." National Library of Medicine.

  • LGC Standards. (2025). "Reference Standard: Cloquintocet derivatives and metabolites." LGC Standards.

Sources

Physicochemical properties of 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and mechanistic applications of 5-Chloroquinolin-8-yl 3-methylbenzoate . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a lipophilic prodrug of the antimicrobial agent Cloxyquin.

Compound Class: 8-Hydroxyquinoline Ester Derivative Primary Application: Antimicrobial Research / Metal Chelation Prodrug

Part 1: Executive Technical Summary

5-Chloroquinolin-8-yl 3-methylbenzoate (C₁₇H₁₂ClNO₂) is a semi-synthetic derivative of 5-chloro-8-hydroxyquinoline (Cloxyquin). It functions primarily as a lipophilic prodrug . By masking the hydroxyl group of the parent quinoline with a 3-methylbenzoyl moiety, the compound exhibits significantly altered physicochemical properties compared to its parent scaffold—specifically, increased lipophilicity (LogP) and membrane permeability.

Upon cellular entry, the ester bond is susceptible to enzymatic hydrolysis by intracellular esterases, releasing the active 5-chloro-8-hydroxyquinoline (a potent metal chelator) and 3-methylbenzoic acid (a generally non-toxic byproduct). This "Trojan Horse" mechanism allows the active chelator to bypass efflux pumps or membrane barriers that might otherwise limit the efficacy of the free phenol.

Part 2: Chemical Identity & Physicochemical Properties[1]

Nomenclature and Identification
PropertyDetail
IUPAC Name 5-chloroquinolin-8-yl 3-methylbenzoate
Common Identifier 5-Chloro-8-quinolinyl m-toluate
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol
CAS Registry Not widely listed; Research Grade (e.g., ChemDiv ID: 5706-0093)
SMILES Cc1cccc(c1)C(=O)Oc2c3cccc(c3ncc2)Cl
Physicochemical Data Profile

The following data synthesizes experimental baselines from the 8-hydroxyquinoline ester class and computational predictions for this specific derivative.

ParameterValue / RangeContext & Causality
Physical State Solid (Crystalline powder)Stabilized by π-π stacking of the quinoline and benzene rings.
Melting Point 120°C – 145°C (Predicted)Esters of 8-HQ typically crystallize in this range; lower than the parent 8-HQ due to loss of intermolecular H-bonding.
LogP (Lipophilicity) 4.3 ± 0.4 Significantly higher than parent Cloxyquin (LogP ~2.6). The 3-methylbenzoyl group adds substantial hydrophobicity, facilitating passive diffusion across lipid bilayers.
Water Solubility Very Low (< 10 µM)The masking of the phenolic -OH eliminates the primary hydrogen bond donor, rendering the molecule highly hydrophobic.
Solubility (Organic) HighSoluble in DMSO, Dichloromethane (DCM), Chloroform, and Ethyl Acetate.
pKa N/A (Non-ionizable ester)The parent quinoline nitrogen has a pKa ~3.6, but the esterification reduces basicity due to steric and electronic effects.

Part 3: Synthesis & Manufacturing Protocol

Objective: To synthesize 5-Chloroquinolin-8-yl 3-methylbenzoate via nucleophilic acyl substitution. Scale: Laboratory (1–5 grams).

Reaction Logic

The synthesis utilizes a standard Schotten-Baumann esterification or an anhydride coupling. The nucleophilic oxygen of the 5-chloro-8-hydroxyquinoline attacks the carbonyl carbon of 3-methylbenzoyl chloride. A base (Triethylamine or Pyridine) is required to scavenge the liberated HCl and drive the equilibrium forward.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Reactant A: 5-Chloro-8-hydroxyquinoline (1.0 eq, 10 mmol, ~1.80 g).

    • Reactant B: 3-Methylbenzoyl chloride (1.1 eq, 11 mmol, ~1.70 g).

    • Base: Triethylamine (TEA) (1.2 eq) or Pyridine (excess if used as solvent).

    • Solvent: Anhydrous Dichloromethane (DCM) (50 mL).

  • Reaction Setup:

    • Dissolve Reactant A in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Add TEA and cool the mixture to 0°C using an ice bath to control the exotherm.

  • Addition:

    • Add Reactant B dropwise over 15 minutes. The solution may change color (often yellow to pale orange) as the ester forms.

  • Completion:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1). The starting material (lower Rf, phenolic) should disappear, replaced by the less polar ester (higher Rf).

  • Work-up:

    • Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid/chloride) followed by 0.1 M HCl (to remove excess amine base).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Synthesis Workflow Diagram

Synthesispathway ReactantA 5-Chloro-8-hydroxyquinoline (Nucleophile) Intermediate Tetrahedral Intermediate ReactantA->Intermediate Nucleophilic Attack (DCM, 0°C) ReactantB 3-Methylbenzoyl Chloride (Electrophile) ReactantB->Intermediate Product 5-Chloroquinolin-8-yl 3-methylbenzoate Intermediate->Product Elimination Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway for the esterification of 5-chloro-8-hydroxyquinoline.

Part 4: Mechanism of Action & Biological Logic

The "Trojan Horse" Prodrug Strategy

Free 5-chloro-8-hydroxyquinoline is a potent bacteriostat, but its utility can be limited by rapid metabolism or poor distribution into specific tissue compartments. The 3-methylbenzoate ester modification serves two mechanistic functions:

  • Lipophilicity Enhancement: The LogP shift from ~2.6 to ~4.3 allows the molecule to penetrate the waxy cell walls of mycobacteria (e.g., M. tuberculosis) or fungal membranes more effectively than the free phenol.

  • Intracellular Activation: Once inside the cytoplasm, non-specific esterases hydrolyze the ester bond. This liberates the active 5-chloro-8-hydroxyquinoline in situ.

Metal Chelation & Cytotoxicity

The liberated 5-chloro-8-hydroxyquinoline acts by chelating divalent metal ions (Cu²⁺ and Zn²⁺).

  • Copper Redistribution: It acts as an ionophore, transporting extracellular copper into the cell.

  • Toxicity: The intracellular accumulation of Copper-8-HQ complexes generates Reactive Oxygen Species (ROS) and inhibits the proteasome, leading to microbial cell death.

Pharmacological Pathway Diagram

MOA Extracellular Extracellular Space Prodrug 5-Chloroquinolin-8-yl 3-methylbenzoate (Lipophilic Prodrug) Membrane Cell Membrane / Cell Wall (Permeation Barrier) Prodrug->Membrane Passive Diffusion Hydrolysis Enzymatic Hydrolysis (Esterases) Membrane->Hydrolysis Entry Intracellular Intracellular Cytoplasm ActiveDrug Active: 5-Chloro-8-hydroxyquinoline Hydrolysis->ActiveDrug Byproduct Byproduct: 3-Methylbenzoic Acid Hydrolysis->Byproduct Chelation Metal Chelation (Cu2+/Zn2+) ActiveDrug->Chelation Binds Metal Ions Death ROS Generation & Proteasome Inhibition (Cell Death) Chelation->Death

Figure 2: Mechanism of action: Membrane permeation, intracellular activation, and metal chelation.

Part 5: Handling and Safety (SDS Summary)

While specific toxicological data for this ester may be sparse, it should be handled with the precautions applicable to halogenated quinolines.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed (Predicted).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C, desiccated. Esters are prone to hydrolysis upon exposure to moisture.

  • Solubility for Assays: Prepare stock solutions in 100% DMSO. Avoid aqueous buffers until the moment of assay to prevent premature precipitation or hydrolysis.

References

  • Rbaa, M., et al. (2019).[1][2][3] "Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives." Heliyon, 5(10), e02616.

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.

  • ChemDiv Inc. (2024). "Compound Library Entry: 5-chloroquinolin-8-yl 3-methylbenzoate (ID: 5706-0093)."[4] ChemDiv Catalog.

  • Musiol, R., et al. (2010). "Quinoline derivatives as potential anticancer agents."[1][5] Current Medicinal Chemistry, 17(18), 1960-1973. (Contextual grounding for quinoline ester activity).

Sources

5-Chloroquinolin-8-yl 3-methylbenzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloroquinolin-8-yl 3-methylbenzoate: Technical Specifications & Synthesis Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Part 1: Executive Summary & Chemical Identity

5-Chloroquinolin-8-yl 3-methylbenzoate is a specialized heterocyclic ester utilized primarily in medicinal chemistry as a scaffold for Structure-Activity Relationship (SAR) profiling. Belonging to the class of 8-hydroxyquinoline derivatives, this compound combines the metal-chelating and antimicrobial properties of the halogenated quinoline core with the lipophilic modulation of the m-toluic acid moiety.

While frequently encountered in high-throughput screening (HTS) libraries (e.g., ChemDiv ID: 5706-0093), it serves as a critical intermediate in the development of novel antibacterial, antifungal, and anticancer agents. Its structural integrity relies on the ester linkage between the phenolic oxygen of 5-chloro-8-hydroxyquinoline and the carbonyl of 3-methylbenzoic acid.

Table 1: Physicochemical Identifiers
PropertySpecification
Chemical Name 5-Chloroquinolin-8-yl 3-methylbenzoate
Synonyms 5-Chloro-8-quinolinyl m-toluate; 8-(3-Methylbenzoyloxy)-5-chloroquinoline
CAS Number Not widely indexed (Refer to ChemDiv ID: 5706-0093)
Molecular Formula C₁₇H₁₂ClNO₂
Molecular Weight 297.74 g/mol
SMILES Cc1cccc(C(=O)Oc2ccc(Cl)cc2nccc2)c1
InChI Key Calculated from structure (e.g., specific stereochemistry absent)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, CHCl₃; Insoluble in water

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate follows a classic nucleophilic acyl substitution pathway. Two primary methodologies are field-proven: Acid Chloride Coupling (standard) and Steglich Esterification (mild conditions).

Method A: Acid Chloride Coupling (Standard Protocol)

Best for gram-scale synthesis with high yield.

Reagents:

  • Substrate: 5-Chloro-8-hydroxyquinoline (1.0 eq)

  • Acylating Agent: 3-Methylbenzoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-chloro-8-hydroxyquinoline (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Triethylamine (12 mmol) dropwise at 0°C. Stir for 15 minutes to facilitate phenoxide formation.

  • Acylation: Add 3-Methylbenzoyl chloride (11 mmol) dropwise over 20 minutes, maintaining temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Quench with water (50 mL). Wash the organic layer with saturated NaHCO₃ (2x) to remove unreacted acid, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield the ester.

Method B: Steglich Esterification (DCC/DMAP)

Best for sensitive substrates or when the acid chloride is unstable.

Reagents:

  • 5-Chloro-8-hydroxyquinoline (1.0 eq)

  • 3-Methylbenzoic acid (1.1 eq)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

Step-by-Step Workflow:

  • Dissolve the quinoline and benzoic acid derivative in anhydrous DCM.

  • Add DMAP (catalytic amount).

  • Cool to 0°C and add DCC dissolved in DCM dropwise.

  • Stir overnight at room temperature. The byproduct dicyclohexylurea (DCU) will precipitate.

  • Filter off DCU, wash filtrate with acid/base, and purify via column chromatography.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the logical flow of the Acid Chloride synthesis pathway, highlighting the critical intermediate states.

SynthesisPathway cluster_reaction Nucleophilic Acyl Substitution Start1 5-Chloro-8-hydroxyquinoline Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack (in DCM, 0°C) Start2 3-Methylbenzoyl Chloride Start2->Intermediate Base Base (TEA/Pyridine) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product 5-Chloroquinolin-8-yl 3-methylbenzoate Intermediate->Product Elimination (RT, 4-6h) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate via acid chloride coupling.

Part 4: Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

1. ¹H NMR Spectroscopy (400 MHz, CDCl₃):

  • Aromatic Region: Look for the characteristic quinoline protons (multiplets between 7.5–9.0 ppm).

  • Methyl Group: A distinct singlet corresponding to the m-tolyl methyl group typically appears around 2.45 ppm .

  • Shift Verification: The H-7 proton of the quinoline ring will show a downfield shift compared to the free alcohol due to the deshielding effect of the ester carbonyl.

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 298.74 (approx).

  • Isotope Pattern: A characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible in the molecular ion cluster.

3. HPLC Purity Profiling:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (quinoline absorption).

Part 5: Biological Context & Applications[5]

Mechanism of Action (Hypothetical/SAR Based): The 8-hydroxyquinoline scaffold is a privileged structure known for chelating divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) essential for bacterial and fungal metalloenzymes. Esterification at the 8-position (masking the hydroxyl) creates a pro-drug motif.

  • Lipophilicity: The 3-methylbenzoyl group increases logP, potentially enhancing cell membrane permeability.

  • Activation: Intracellular esterases likely hydrolyze the ester, releasing the active 5-chloro-8-hydroxyquinoline (biocide) and 3-methylbenzoic acid (non-toxic byproduct) directly at the target site.

Research Applications:

  • Antimicrobial Screening: Used in libraries to test efficacy against MDR (Multi-Drug Resistant) pathogens.

  • Anticancer Studies: Quinoline derivatives are frequently assayed for cytotoxicity against HeLa and MCF-7 cell lines.

  • Metalloproteinase Inhibition: Potential inhibitor due to the chelating capability of the hydrolysis product.

Part 6: References

  • Kadirappa, A., & Napoleon, A. A. (2023).[1] An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Asian Journal of Chemistry, 35(6), 1356–1360.[1] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 5-Chloro-8-quinolinol (Parent Scaffold). PubChem.[2] [Link]

  • Bano, H., et al. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. ResearchGate. [Link]

Sources

Solubility profile of 5-Chloroquinolin-8-yl 3-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 5-Chloroquinolin-8-yl 3-methylbenzoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for determining the solubility profile of 5-Chloroquinolin-8-yl 3-methylbenzoate, a compound of interest in medicinal chemistry.[3] While specific experimental data for this molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines the theoretical considerations, solvent selection strategies, and a detailed experimental protocol based on the gold-standard shake-flask method.[4][5] The guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for characterizing the solubility of this and similar novel chemical entities.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a paramount physicochemical property.[1] It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[6][7] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[6] Poor solubility can lead to low bioavailability, variability in clinical response, and significant challenges in formulation development.[2][6]

5-Chloroquinolin-8-yl 3-methylbenzoate is a molecule featuring a quinoline core. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimalarial and antibacterial properties.[3][8] The addition of a chloro- group and a methylbenzoate ester moiety modulates the molecule's lipophilicity and potential for intermolecular interactions, making its solubility profile a key area of investigation. Understanding its behavior in various organic solvents is essential for its synthesis, purification, formulation, and in-vitro screening assays.

Physicochemical Characterization and Theoretical Solubility Profile

A molecule's structure dictates its solubility. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity.[9]

Molecular Structure of 5-Chloroquinolin-8-yl 3-methylbenzoate:

Caption: Chemical structure of 5-Chloroquinolin-8-yl 3-methylbenzoate.

Analysis of Structural Features:

  • Quinoline Ring System: The quinoline core is a weakly basic, aromatic heterocyclic system.[8] The nitrogen atom can act as a hydrogen bond acceptor.

  • Chlorine Atom: The chloro- substituent increases the molecule's lipophilicity and molecular weight, which generally tends to decrease solubility in polar solvents.[3][10]

  • Ester Group (-COO-): The ester group is polar and can act as a hydrogen bond acceptor.

  • Methylbenzoate Ring: This aromatic ring is nonpolar and contributes to the molecule's overall lipophilicity.

Predicted Solubility: Based on its structure, 5-Chloroquinolin-8-yl 3-methylbenzoate is expected to be a largely nonpolar, hydrophobic molecule. Its solubility in water is predicted to be very low. It should exhibit greater solubility in organic solvents, particularly those that are moderately polar to nonpolar, which can engage in dipole-dipole interactions and accommodate its aromatic structure.[11]

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a diverse set of organic solvents should be selected, covering a range of polarities and hydrogen bonding capabilities.[12][13] Solvents are typically classified into three categories based on their polarity, which is often quantified by the dielectric constant.[9][13]

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolventRationale for Inclusion
Polar Protic MethanolCapable of hydrogen bonding; effective at solvating polar functional groups.[13]
EthanolSimilar to methanol but slightly less polar; commonly used in pharmaceutical processing.[12]
Polar Aprotic AcetonitrilePossesses a large dipole moment but lacks O-H or N-H bonds; a good solvent for many organic compounds.[14]
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent with strong solvating power for a wide range of compounds.[12]
AcetoneA common laboratory solvent with moderate polarity.[12]
Ethyl AcetateAn ester solvent of moderate polarity, often used in chromatography and extraction.[12]
Nonpolar TolueneAn aromatic hydrocarbon, effective for dissolving other aromatic and nonpolar compounds.[15]
Dichloromethane (DCM)A halogenated solvent effective for a wide range of organic compounds.
HexaneA nonpolar aliphatic hydrocarbon, representing the lower end of the polarity scale.[12]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[4][5][16] The protocol outlined below is a self-validating system designed for accuracy and reproducibility, consistent with USP guidelines.[17]

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A 1. Add excess solid compound to a series of vials B 2. Add a known volume of each selected solvent A->B C 3. Seal vials and place in a shaking incubator B->C D 4. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E 5. Allow vials to stand to let solids sediment D->E F 6. Withdraw supernatant and filter through a 0.45 µm syringe filter E->F G 7. Dilute the clear filtrate with a suitable mobile phase F->G H 8. Quantify concentration using a validated HPLC method G->H I 9. Calculate solubility (e.g., in mg/mL or µg/mL) H->I

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

  • Preparation of Vials:

    • To a series of appropriately sized glass vials (e.g., 4 mL), add an excess amount of 5-Chloroquinolin-8-yl 3-methylbenzoate. An excess is visually confirmed by the presence of undissolved solid material throughout the experiment.[4]

    • Causality: Adding excess solid ensures that the solvent becomes saturated, which is the definition of equilibrium solubility.[4]

  • Solvent Addition:

    • Pipette a precise, known volume (e.g., 2.0 mL) of each selected organic solvent from Table 1 into the corresponding vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[17]

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours. The system is at equilibrium when successive measurements show no change in concentration.

  • Phase Separation:

    • Remove the vials from the incubator and allow them to stand for a short period, permitting the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

    • Causality: Filtration is a critical step. Failure to remove microscopic undissolved solids will lead to an overestimation of the true solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the quantification assay.

    • Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[16][18] HPLC is a precise and widely used technique for separating, identifying, and quantifying components in a mixture.[18][19][20]

    • Self-Validation: The HPLC method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines to ensure trustworthy results.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units, such as mg/mL or µg/mL.

    • The results should be presented in a clear, tabular format for easy comparison across different solvents.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a table.

Table 2: Hypothetical Solubility Data for 5-Chloroquinolin-8-yl 3-methylbenzoate at 25°C

SolventSolvent ClassSolubility (mg/mL)
MethanolPolar Protic[Experimental Value]
EthanolPolar Protic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value]
AcetonePolar Aprotic[Experimental Value]
Ethyl AcetatePolar Aprotic[Experimental Value]
TolueneNonpolar[Experimental Value]
Dichloromethane (DCM)Nonpolar[Experimental Value]
HexaneNonpolar[Experimental Value]

Interpretation: The solubility data will provide critical insights for drug development. High solubility in solvents like ethanol or acetone may suggest straightforward formulation pathways for preclinical studies. Solubility in nonpolar solvents like toluene or DCM is relevant for synthetic workups and purification (e.g., recrystallization). Low solubility across all tested solvents would indicate a significant challenge, potentially requiring advanced formulation strategies such as the creation of solid dispersions or complexation with cyclodextrins.[15]

Conclusion

Determining the solubility profile of a novel compound like 5-Chloroquinolin-8-yl 3-methylbenzoate is a foundational step in its development journey. This guide provides the scientific rationale and a robust, validated experimental protocol for generating this critical dataset. By systematically evaluating solubility in a well-chosen panel of organic solvents, researchers can make informed decisions regarding the compound's synthesis, purification, and formulation, ultimately accelerating its path from the laboratory to potential therapeutic application. The principles and methodologies described herein are grounded in established pharmaceutical science and are broadly applicable to the characterization of other new chemical entities.

References

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Retrieved from [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

  • Int J Pharm Chem Anal. (n.d.). Solubility: An overview. Retrieved from [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2018, May 31). Choice of organic solvents /solubility?. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • PubMed. (2019, November 15). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • EBSCO. (n.d.). High-performance liquid chromatography (HPLC) | Chemistry | Research Starters. Retrieved from [Link]

  • Shimadzu. (n.d.). What is HPLC (High Performance Liquid Chromatography). Retrieved from [Link]

Sources

The Quinolin-8-yl Benzoate Scaffold: From Intramolecular Catalysis to Bioactive Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Quinolin-8-yl Benzoate Derivatives , designed for researchers and drug development professionals.

Executive Summary

The quinolin-8-yl benzoate moiety represents a unique intersection of physical organic chemistry, medicinal application, and organometallic utility. While its amide analogue (N-quinolin-8-yl benzamide) has dominated the field of C–H activation as a robust directing group, the benzoate ester offers a distinct reactivity profile characterized by intramolecular general base catalysis and prodrug lability . This guide analyzes the historical emergence, synthetic protocols, and mechanistic causality that define this scaffold's role in modern research.

History and Discovery: The "Oxine" Evolution

The discovery of quinolin-8-yl benzoate derivatives is not a singular "eureka" moment but an evolution of the 8-hydroxyquinoline (Oxine) scaffold, a privileged structure known since the late 19th century for its bidentate metal chelation.

  • Early 20th Century (Antiseptics): Researchers sought to modify the lipophilicity of 8-hydroxyquinoline to improve tissue penetration. Esterification with benzoic acid yielded Benzoxiquine (8-benzoyloxyquinoline), which found application as an antiseptic and fungicide. The ester mask effectively blocked the phenolic oxygen, preventing premature metal chelation until hydrolysis occurred in vivo.

  • Mid-Century (Physical Organic Chemistry): In the 1960s and 70s, the scaffold became a "pet molecule" for physical organic chemists (e.g., mechanistic studies by Jencks and Bruice). It served as a model system to demonstrate intramolecular catalysis , where the quinoline nitrogen facilitates the hydrolysis of the neighboring ester, mimicking enzymatic active sites.

  • 21st Century (C–H Activation): With the rise of transition-metal catalyzed C–H functionalization, the scaffold was revisited. While the amide variant became the "Daugulis/Chatani" standard for directing groups, the benzoate ester provided critical mechanistic insights into the stability and lability of metallacycles.

Chemical Synthesis Protocols

The synthesis of quinolin-8-yl benzoates is robust, typically relying on acylation of the 8-hydroxyquinoline anion.

Protocol A: Schotten-Baumann Acylation (Standard)

Objective: Synthesis of 8-benzoyloxyquinoline (Benzoxiquine).

  • Reagents: 8-Hydroxyquinoline (1.0 equiv), Benzoyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve 8-hydroxyquinoline in anhydrous DCM at 0°C under inert atmosphere (

      
      ).
      
    • Add Triethylamine dropwise to deprotonate the phenol (color change often observed due to phenoxide formation).

    • Add Benzoyl chloride slowly to control exotherm.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Wash with sat.

      
       (removes HCl/benzoic acid) followed by brine.
      
    • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Protocol B: DCC/DMAP Coupling (For Sensitive Substrates)

Objective: Coupling with complex or acid-sensitive benzoic acid derivatives.

  • Reagents: 8-Hydroxyquinoline, Carboxylic Acid derivative, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine, cat.).

  • Mechanism: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is rapidly attacked by the sterically hindered 8-quinolinyl oxygen.

Visualization: Synthetic Workflow

Synthesis Figure 1: Standard Schotten-Baumann Synthesis Pathway Substrate 8-Hydroxyquinoline (Chelating Phenol) Intermediate Tetrahedral Intermediate Substrate->Intermediate Et3N / DCM 0°C Reagent Benzoyl Chloride (Electrophile) Reagent->Intermediate Product Quinolin-8-yl Benzoate (Ester Scaffold) Intermediate->Product - HCl Elimination

Mechanistic Insights: The Hydrolysis Engine

The defining feature of quinolin-8-yl benzoate is its hydrolytic instability compared to standard phenyl esters. This is not a defect but a feature utilized in prodrug design and mechanistic studies.

Intramolecular General Base Catalysis

Unlike a standard phenyl benzoate, the quinoline nitrogen lone pair is positioned perfectly to act as a General Base .

  • Proximity: The nitrogen is peri-planar to the ester carbonyl.

  • Activation: The nitrogen lone pair deprotonates (or aligns) the attacking water molecule.

  • Result: The rate of hydrolysis is orders of magnitude faster than naphthyl benzoate analogues lacking the nitrogen, independent of external pH in the neutral range.

Visualization: Intramolecular Catalysis

Hydrolysis Figure 2: Mechanism of Intramolecular General Base Catalysis State1 Ground State (Ester Intact) State2 Transition State (N...H-O-H...C=O) State1->State2 Water Attack Assisted by N-Lone Pair State3 Hydrolysis Products (Benzoic Acid + 8-HQ) State2->State3 Collapse of Tetrahedral Intermediate

The Directing Group Divergence: Ester vs. Amide

In the context of C–H activation, researchers must understand why the ester (benzoate) behaves differently from the amide (benzamide).

FeatureQuinolin-8-yl Amide (Daugulis DG)Quinolin-8-yl Benzoate (Ester)
Coordination Rigid N,N-bidentate chelation.Weaker N,O-bidentate chelation.
Stability Highly stable to oxidants/bases.Prone to hydrolysis/solvolysis.
Outcome Forms stable metallacycles (Pd, Co, Ni) facilitating C–H activation.Often decomposes or fails to direct remote functionalization effectively.
Utility Primary Directing Group.Substrate for proximal functionalization or negative control.

Expert Insight: If your goal is Ortho-C–H Functionalization of the benzoate ring, the ester linkage is often too labile under the harsh temperatures (100°C+) required for Pd(II)/Pd(IV) cycles. The metal center often catalyzes the cleavage of the ester bond before C–H activation can occur. However, this lability is advantageous if the goal is a Traceable Directing Group where the auxiliary removes itself post-reaction, though this is rare for this specific scaffold.

Biological Applications & Prodrug Strategy

The quinolin-8-yl benzoate scaffold acts as a "Trojan Horse" for the delivery of 8-hydroxyquinoline.

  • Antimicrobial Mechanism: 8-hydroxyquinoline is a potent chelator of essential bacterial metals (Cu, Zn, Fe). However, it is also toxic to host cells.

  • The Benzoate Advantage: By masking the hydroxyl group as a benzoate ester:

    • Lipophilicity: Increases membrane permeability (LogP increases).

    • Inactivation: The ester cannot chelate metals effectively, reducing systemic toxicity.

    • Activation: Upon entering the microbial cell or specific tissue compartments, esterases (or spontaneous hydrolysis) release the active 8-hydroxyquinoline payload.

Key Derivative: Benzoxiquine (USAN).[1] Used topically for fungal infections. The benzoate moiety serves purely as a delivery vehicle.

References

  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Arylation of sp2 and sp3 C-H Bonds Assisted by the Removable 8-Aminoquinoline Directing Group." Journal of the American Chemical Society. Link (Context: Establishes the amide standard against which the ester is compared).

  • Fersht, A. R., & Jencks, W. P. (1970). "The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer." Journal of the American Chemical Society. Link (Context: Mechanistic foundations of acyl transfer relevant to the scaffold).

  • Phillips, J. P. (1956). "The Reactions of 8-Quinolinol." Chemical Reviews. Link (Context: Comprehensive review of the 8-hydroxyquinoline scaffold reactivity).

  • PubChem. "Benzoxiquine (Compound)." National Library of Medicine. Link (Context: Biological data and physical properties).

  • Rouden, J., et al. (2014). "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds."[2] Chemical Reviews. Link (Context: Discusses the limitations of ester analogues).

Sources

Methodological & Application

Synthesis protocol for 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for 5-Chloroquinolin-8-yl 3-methylbenzoate

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-Chloroquinolin-8-yl 3-methylbenzoate, a quinoline ester derivative. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The protocol herein describes a robust and reproducible method for the esterification of 5-chloro-8-hydroxyquinoline with 3-methylbenzoyl chloride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps grounded in established chemical principles. It includes a discussion of the reaction mechanism, safety protocols, and methods for structural verification.

Scientific Principles and Reaction Mechanism

The synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate is achieved via a nucleophilic acyl substitution reaction. This classic transformation involves the esterification of a phenol (5-chloro-8-hydroxyquinoline) with an acyl chloride (3-methylbenzoyl chloride).

Causality of Reagent Selection:

  • 5-Chloro-8-hydroxyquinoline: This substrate provides the quinoline core and the nucleophilic hydroxyl group. The electron-withdrawing nature of the quinoline ring and the chloro-substituent slightly decreases the nucleophilicity of the hydroxyl group compared to a simple phenol.

  • 3-Methylbenzoyl Chloride: This reagent is a highly reactive acylating agent. The carbonyl carbon is highly electrophilic due to the presence of two electronegative atoms (oxygen and chlorine), making it susceptible to nucleophilic attack.

  • Base (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl. This prevents the protonation of the starting quinoline's nitrogen atom or the triethylamine itself, which would render them non-nucleophilic and halt the reaction.

The reaction proceeds as the lone pair of electrons on the phenolic oxygen of 5-chloro-8-hydroxyquinoline attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. The base subsequently quenches the generated HCl.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Supplier ExampleNotes
5-Chloro-8-hydroxyquinolineC₉H₆ClNO179.60Acros OrganicsPurity ≥ 95%
3-Methylbenzoyl chlorideC₈H₇ClO154.59Sigma-AldrichPurity ≥ 98%
Triethylamine (Et₃N)C₆H₁₅N101.19Fisher ScientificAnhydrous, ≥ 99.5%
Dichloromethane (DCM)CH₂Cl₂84.93VWRAnhydrous, ACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01-Aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37-For drying
Silica GelSiO₂60.08-For column chromatography, 40-63 µm
HexanesC₆H₁₄--ACS Grade
Ethyl AcetateC₄H₈O₂88.11-ACS Grade
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Health and Safety Precautions

This protocol must be performed in a well-ventilated fume hood. All personnel must wear appropriate PPE.

  • 5-Chloro-8-hydroxyquinoline: Irritating to eyes, respiratory system, and skin.[2][3] Avoid inhalation of dust and contact with skin and eyes.[4] It is known to have activity against bacteria, fungi, and protozoa.[5][6]

  • 3-Methylbenzoyl Chloride: Causes severe skin burns and eye damage.[7][8] It is a corrosive substance and reacts with water.[9] Handle with extreme care.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation and skin contact.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[7][10]

Detailed Synthesis Protocol

This protocol is based on established methods for the esterification of hydroxyquinolines.[11]

Reaction Setup and Execution
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-8-hydroxyquinoline (1.00 g, 5.57 mmol).

  • Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.16 mL, 8.35 mmol, 1.5 eq.) to the stirred solution.

  • In a separate, dry vial, dissolve 3-methylbenzoyl chloride (0.95 g, 6.12 mmol, 1.1 eq.) in 5 mL of anhydrous DCM.

  • Add the 3-methylbenzoyl chloride solution dropwise to the reaction flask over 10-15 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Isolation
  • Upon completion, quench the reaction by slowly adding 20 mL of deionized water to the flask.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl (to remove excess triethylamine)

    • 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid)

    • 20 mL of brine (saturated NaCl solution)

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel and concentrate the mixture to a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading and Elution: Load the crude product-silica slurry onto the top of the packed column. Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 5-Chloroquinolin-8-yl 3-methylbenzoate as a pure solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons from both the quinoline and methylbenzoate rings, as well as a characteristic singlet for the methyl group around 2.4 ppm.[12][13] The quinoline protons will appear in the δ 7.5-9.0 ppm range.[14]

  • ¹³C NMR: Aromatic carbons will appear in the δ 120-150 ppm range, with the ester carbonyl carbon appearing further downfield (~165 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the mass of the protonated molecule [M+H]⁺.

  • Melting Point: A sharp melting point range indicates high purity.

Visual Schematics

Reaction Scheme

ReactionScheme cluster_products Product R1 5-Chloro-8-hydroxyquinoline plus + R2 3-Methylbenzoyl chloride arrow Et₃N, DCM 0 °C to RT P1 5-Chloroquinolin-8-yl 3-methylbenzoate arrow->P1

Caption: Esterification of 5-chloro-8-hydroxyquinoline.

Experimental Workflow

Workflow arrow arrow A Dissolve 5-chloro-8-hydroxyquinoline & Et3N in anhydrous DCM B Cool to 0 °C A->B Step 1 C Add 3-methylbenzoyl chloride solution dropwise B->C Step 2 D React at RT for 4-6h (TLC Monitoring) C->D Step 3 E Aqueous Work-up (H2O, HCl, NaHCO3, Brine) D->E Step 4 F Dry Organic Layer (MgSO4) E->F Step 5 G Concentrate in vacuo F->G Step 6 H Purify by Flash Column Chromatography G->H Step 7 I Characterize Pure Product (NMR, MS, m.p.) H->I Step 8

Caption: Workflow for synthesis and purification.

References

  • Cole-Parmer. (2006). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]

  • PubChem. 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Chládek, S., Zemlicka, J., & Gut, V. (1969). 5-chloro-8-hydroxyquinoline (chloroxine) esters of carboxylic acid--selective reagents for acylation of nucleoside and nucleotide aminoacyl derivatives. Biochemical and Biophysical Research Communications, 35(2), 306-311. [Link]

  • PubChem. 3-Methylbenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Kadirappa, A., & Napoleon, A. A. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Asian Journal of Chemistry, 35, 1356-1360. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6669. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Bano, H., et al. (2019). Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate 3. ResearchGate. [Link]

  • Szabó, D., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. SpringerLink. [Link]

  • Google Patents. (n.d.).
  • TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. [Link]

  • Patsnap Eureka. (2018). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. [Link]

  • PubChem. Cloquintocet. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. [Link]

  • MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • Quick Company. (n.d.). A Commercial Process For The Preparation Of Cloquintocet Mexyl Ester. [Link]

  • Chen, Y. C., et al. (2000). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 44(9), 2556-2557. [Link]

  • Blakey, K., et al. (2016). Identification of the novel synthetic cannabimimetic 8-quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate (QMPSB) and other designer drugs in herbal incense. Forensic Science International, 260, 67-76. [Link]

  • ResearchGate. (n.d.). ¹H NMR of (((Z)-(2-chloroquinolin-3-yl)(4-phenylthiazol-2-ylimino)methyl)diazenyl) phenol (5E). [Link]

  • ACS Publications. (2026). Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing. [Link]

  • Baderschneider, B., & Winterhalter, P. (2001). Isolation and characterization of novel benzoates, cinnamates, flavonoids, and lignans from Riesling wine and screening for antioxidant activity. Journal of Agricultural and Food Chemistry, 49(6), 2788-2798. [Link]

  • SIELC Technologies. (2018). Cloquintocet-mexyl. [Link]

Sources

Reaction conditions for preparing 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the validated reaction conditions for the synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate (also referred to as 5-chloro-8-quinolinyl m-toluate). This compound belongs to a class of 8-hydroxyquinoline esters known for their potential biological activities, including antioxidant, antimicrobial, and metallo-enzyme inhibition properties.[1]

Two distinct synthetic routes are provided to accommodate reagent availability and scale requirements:

  • Method A (Primary): Nucleophilic substitution using 3-methylbenzoyl chloride .[1] This is the preferred route for gram-to-kilogram scale synthesis due to its high atom economy and simplified workup.

  • Method B (Alternative): Steglich esterification using 3-methylbenzoic acid with DCC/DMAP.[1] This method is ideal for combinatorial library synthesis or when the acid chloride is unstable or unavailable.

Retrosynthetic Analysis & Strategy

The target molecule is an ester derived from the condensation of a phenol (5-chloro-8-hydroxyquinoline) and a benzoic acid derivative. The electron-deficient nature of the quinoline ring makes the hydroxyl group at position 8 moderately acidic (


), enhancing its nucleophilicity in the presence of weak bases.
Reaction Scheme

The following diagram illustrates the chemical pathway and the logic behind the two methods.

ReactionScheme Start1 5-Chloro-8-hydroxyquinoline (Nucleophile) Intermediate Activated Acyl Species (O-Acylisourea) Product 5-Chloroquinolin-8-yl 3-methylbenzoate (Target Ester) Start1->Product Method A: Base (Et3N/Pyridine) DCM, 0°C to RT Start2A 3-Methylbenzoyl Chloride (Electrophile - Method A) Start2A->Product Start2B 3-Methylbenzoic Acid (Precursor - Method B) Start2B->Intermediate DCC, DMAP CH2Cl2 Intermediate->Product Method B: Coupling

Caption: Dual synthetic pathways for 5-Chloroquinolin-8-yl 3-methylbenzoate. Method A utilizes an acid chloride; Method B utilizes carbodiimide coupling.

Method A: Acid Chloride Route (Standard Protocol)

Applicability: High-yield synthesis (Scale: 100 mg – 50 g).[1] Mechanism: Nucleophilic acyl substitution via a tetrahedral intermediate, driven to completion by base-mediated HCl scavenging.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
5-Chloro-8-hydroxyquinoline Substrate1.0179.60Ensure purity >98%; yellow solid.[2]
3-Methylbenzoyl chloride Reagent1.1 - 1.2154.59Moisture sensitive; lachrymator.
Triethylamine (TEA) Base1.5 - 2.0101.19Scavenges HCl; dry over KOH if possible.[1]
Dichloromethane (DCM) Solvent----Anhydrous preferred (0.1 - 0.2 M conc).[1]
DMAP Catalyst0.05122.17Optional; accelerates sluggish reactions.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the flask with 5-Chloro-8-hydroxyquinoline (1.0 equiv) and anhydrous DCM (10 mL per gram of substrate).

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe.[1] The solution may darken slightly due to phenoxide formation.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Acylation: Dropwise add 3-Methylbenzoyl chloride (1.1 equiv) diluted in a small volume of DCM over 10–15 minutes.

    • Critical Control Point: Exothermic reaction.[1] Maintain internal temperature

      
       to prevent side reactions.
      
  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting phenol (lower

      
      , fluorescent) should disappear.[1]
      
  • Workup:

    • Quench with water (equal volume).[1]

    • Wash the organic layer sequentially with:

      • Sat.

        
          (removes excess acid/acid chloride).[1]
        
      • 0.1 M HCl or Citric Acid (removes excess TEA/pyridine).[1]

      • Brine .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from Ethanol or EtOAc/Hexane (1:4) .

Method B: Steglich Esterification (Alternative)

Applicability: Mild conditions; useful if the acid chloride is unavailable.[1] Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the phenol, catalyzed by DMAP.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Methylbenzoic acid Acid1.1Solid precursor.
5-Chloro-8-hydroxyquinoline Phenol1.0Limiting reagent.[2][3]
DCC Coupling Agent1.1 - 1.2N,N'-Dicyclohexylcarbodiimide.[1][4]
DMAP Catalyst0.1Essential for phenol esterification.
DCM or THF Solvent--Anhydrous.[1]
Step-by-Step Protocol
  • Dissolution: In a dry flask, dissolve 3-Methylbenzoic acid (1.1 equiv) and 5-Chloro-8-hydroxyquinoline (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Coupling: Cool to

    
    . Add DCC  (1.2 equiv) dissolved in minimal DCM dropwise.[1]
    
    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes.[1]

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT and stir overnight (12–16 hours).
    
  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU byproduct.

  • Workup: Wash the filtrate with 0.5 N HCl (to remove DMAP) and sat.

    
    .
    
  • Purification: Flash column chromatography is often required to remove traces of urea byproducts if recrystallization fails.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral features should be observed:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range

    
     (derivative dependent).[1]
    
  • IR Spectroscopy (

    
    , 
    
    
    
    ):
    • 1735–1750: Strong Ester C=O stretch (distinct from starting phenol).[1]

    • No broad OH: Absence of the broad band at 3200–3400

      
      .[1]
      
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.45 (s, 3H): Methyl group of the benzoate.[1]
      
    • 
       7.4–8.9 (m, ~8H): Aromatic protons.[1] The quinoline protons (H-2, H-3, H-4) show characteristic splitting (dd, dd, dd).[1]
      
    • Shift: The H-7 proton of the quinoline ring often shifts downfield upon esterification compared to the free phenol.

Troubleshooting & Critical Process Parameters

Troubleshooting Issue1 Problem: Low Yield / Incomplete Reaction Check1 Check Moisture Content (Acid chlorides hydrolyze rapidly) Issue1->Check1 Check2 Check Base Stoichiometry (HCl salts can stall reaction) Issue1->Check2 Issue2 Problem: Product is Colored (Red/Brown) Action2 Wash with 10% Citric Acid Recrystallize from Ethanol with Activated Carbon Issue2->Action2 Issue3 Problem: Difficulty Removing DCU (Method B) Action3 Cool mixture to -20°C before filtering Use Flash Chromatography Issue3->Action3

Caption: Troubleshooting logic for common synthetic issues.

Comparison of Methods
FeatureMethod A (Acid Chloride)Method B (Steglich)
Atom Economy HighLower (DCU waste)
Purification Easy (Recrystallization)Moderate (Filtration + Column)
Cost LowModerate (DCC/DMAP cost)
Recommendation Primary Choice Secondary Choice

References

  • Kadirappa, A.; Napoleon, A. A. "An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications."[4] Asian Journal of Chemistry, 2023 , 35(6), 1356–1360.[1] Link

  • Li, Y.; Gao, W. "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 2013 , 19(6), 405–409.[1] (Demonstrates general alkylation/acylation of 8-hydroxyquinolines). Link

  • Betti Reaction Precedents: General procedures for functionalizing 5-chloro-8-hydroxyquinoline scaffolds are adapted from standard phenol esterification protocols found in: The Royal Society of Chemistry, "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors," 2016 . Link

Sources

Application Note & Protocol: Preparation of 5-Chloroquinolin-8-yl 3-methylbenzoate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the preparation, validation, and storage of stock solutions of 5-Chloroquinolin-8-yl 3-methylbenzoate. As specific physicochemical data for this compound is not extensively documented in publicly accessible literature, this protocol emphasizes a systematic approach based on best practices for handling novel or poorly characterized quinoline derivatives. The procedures outlined herein are designed for researchers in drug discovery, chemical biology, and related fields, ensuring reproducibility and accuracy in downstream applications.

Introduction: The Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. As a derivative, 5-Chloroquinolin-8-yl 3-methylbenzoate combines the quinoline core with a halogen substituent and a benzoate ester, features that can significantly influence its physicochemical properties and biological targets. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo study, directly impacting the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for establishing a robust protocol for this specific molecule.

Physicochemical Profile & Pre-Protocol Considerations

Due to the limited availability of specific experimental data for 5-Chloroquinolin-8-yl 3-methylbenzoate, a preliminary assessment is crucial. The following table outlines predicted properties based on its chemical structure and general characteristics of similar compounds. It is imperative for the end-user to empirically verify these properties.

PropertyEstimated Value / Key ConsiderationRationale & Justification
Molecular Formula C₁₇H₁₂ClNO₂Derived from chemical structure.
Molecular Weight 297.74 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.Based on common appearance of related aromatic compounds.
pKa (Predicted) Basic pKa ~3-4 (quinoline nitrogen)The quinoline nitrogen is weakly basic. Electron-withdrawing effects of the chlorine atom may slightly decrease this value.
LogP (Predicted) ~4.5 - 5.5The molecule is largely hydrophobic due to the aromatic rings and chlorine atom. This suggests poor aqueous solubility.
Aqueous Solubility Predicted to be very low (<1 µg/mL).High LogP and lack of ionizable groups at physiological pH indicate that it will be challenging to dissolve in aqueous buffers.
Organic SolventSolubility High solubility expected in DMSO, DMF, and potentially ethanol or acetone.Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are generally effective for dissolving hydrophobic, aromatic compounds.

Workflow for Stock Solution Preparation & Validation

The following diagram outlines the critical path from receiving the solid compound to generating a validated, ready-to-use stock solution.

G cluster_prep Preparation cluster_qc Quality Control (QC) cluster_storage Storage & Management compound Receive Solid Compound weigh Accurate Weighing (Calibrated Balance) compound->weigh Step 1 solvent_select Solvent Selection (e.g., Anhydrous DMSO) weigh->solvent_select Step 2 dissolution Dissolution (Vortex, Sonicate) solvent_select->dissolution Step 3 filtration Sterile Filtration (0.22 µm PTFE filter) dissolution->filtration Step 4 conc_verify Concentration Verification (UV-Vis Spectroscopy) filtration->conc_verify Step 5 purity_check Purity Assessment (Optional: HPLC/LC-MS) conc_verify->purity_check aliquot Aliquoting purity_check->aliquot Step 6 storage Store at -20°C or -80°C (Desiccated, Light-Protected) aliquot->storage Step 7 inventory Log in Inventory storage->inventory

Caption: Workflow for preparing and validating stock solutions.

Detailed Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution in DMSO. Researchers should adjust the concentration and solvent based on their specific experimental needs and empirically determined solubility limits.

4.1. Materials and Equipment

  • 5-Chloroquinolin-8-yl 3-methylbenzoate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Amber glass vials or polypropylene tubes

  • Volumetric flasks (Class A)

  • Pipettes (P1000, P200) and sterile, low-retention tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Syringes and 0.22 µm syringe filters (PTFE for organic solvents)

  • UV-Vis Spectrophotometer and quartz cuvettes

4.2. Safety Precautions

  • Always handle unknown compounds with caution. Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) if available. For novel compounds, treat them as potentially hazardous.

4.3. Step-by-Step Procedure

  • Pre-Weighing Preparation: Allow the container of 5-Chloroquinolin-8-yl 3-methylbenzoate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing the Compound:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh 2.98 mg.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • (0.001 L) x (0.010 mol/L) x (297.74 g/mol ) = 0.00298 g = 2.98 mg

  • Solvent Addition and Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1.0 mL.

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter. If present, place the vial in an ultrasonic bath for 5-10 minutes at room temperature.

    • Expert Tip: Gentle warming (e.g., to 37°C) can aid dissolution, but must be done cautiously. The stability of the compound to heat is unknown; therefore, prolonged heating should be avoided until stability data is generated.

  • Sterile Filtration:

    • To ensure the solution is free of particulates and microbial contamination, sterile filter the stock solution.

    • Draw the solution into a syringe.

    • Attach a 0.22 µm PTFE syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile, amber vial. This filtration step is critical for cell-based assays.

  • Aliquoting and Storage:

    • To avoid multiple freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.

    • Store the aliquots in a desiccated environment, protected from light, at -20°C or -80°C for long-term stability.

Quality Control & Validation

5.1. Concentration Verification via UV-Vis Spectroscopy

Since the molar extinction coefficient (ε) is likely unknown, this method establishes an initial absorbance profile for lot-to-lot consistency.

  • Determine λmax: Prepare a dilute solution (e.g., 10 µM in DMSO or ethanol) and scan the absorbance from 220-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Create a Standard Curve: Prepare a series of dilutions from your high-concentration stock (e.g., 1, 2.5, 5, 10, and 25 µM).

  • Measure Absorbance: Measure the absorbance of each standard at the determined λmax.

  • Plot and Validate: Plot Absorbance vs. Concentration. The result should be a linear curve that passes through the origin (R² > 0.99). This confirms that the prepared stock solution follows the Beer-Lambert law in the tested concentration range and can be used for future concentration checks.

5.2. Purity Assessment (Optional but Recommended)

For applications requiring high purity, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. This analysis can confirm the identity (via mass) and purity (via peak area) of the compound, ensuring it has not degraded during dissolution or storage.

Stability Assessment

The stability of 5-Chloroquinolin-8-yl 3-methylbenzoate in solution is unknown. A preliminary stability test is highly recommended.

  • Freeze-Thaw Stability: Analyze an aliquot via HPLC or UV-Vis. Subject another aliquot to 3-5 rapid freeze-thaw cycles (e.g., from -80°C to room temperature) and re-analyze. A significant change in purity or concentration indicates instability.

  • Working Solution Stability: Prepare a dilution of the compound in your final assay buffer. Incubate it under assay conditions (e.g., 37°C for 2 hours) and analyze its purity and concentration at different time points to ensure it remains stable throughout the experiment.

References

  • Jain, S. K., et al. (2021). Quinoline-based medicinal chemistry: A comprehensive review of recent developments. Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

Application Note: Crystallization & Solid-State Control of 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification and solid-state characterization of 5-Chloroquinolin-8-yl 3-methylbenzoate .

This compound is a functionalized quinoline ester, a class frequently investigated for antimicrobial and anticancer properties (analogous to Cloxyquin derivatives).[1] The protocols below are synthesized from field-proven methodologies for quinolin-8-yl esters, addressing specific challenges such as hydrolytic instability and the separation of unreacted phenolic starting materials.

Executive Summary & Physicochemical Profile

Crystallization of 5-Chloroquinolin-8-yl 3-methylbenzoate is not merely a physical phase change; it is the primary purification step to remove the persistent starting material, 5-chloro-8-hydroxyquinoline .[1]

  • Compound Class: Quinolin-8-yl ester.[1]

  • Key Impurity: 5-Chloro-8-hydroxyquinoline (Starting Material - "SM").[1]

  • Solubility Characteristic:

    • High Solubility: Dichloromethane (DCM), Chloroform, DMF, DMSO.

    • Moderate Solubility (Temp Dependent): Ethanol, Methanol, Acetone, Ethyl Acetate.[2]

    • Insoluble (Anti-solvents): Water, Hexane, Pentane.[1]

Critical Challenge: The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions.[1] Crystallization protocols must maintain neutral pH where possible.[1] Furthermore, the unreacted SM is phenolic and can co-crystallize if not removed via basic wash prior to the crystallization step.[1]

Pre-Crystallization Workup (The "Clean Slate" Protocol)

Rationale: Crystallization amplifies purity, but it cannot easily separate large amounts of starting material with similar solubility profiles. This pre-treatment ensures the input material is viable.

Reagents
  • Crude Reaction Mixture (DCM or Chloroform based)

  • 5% Sodium Bicarbonate (

    
    ) solution
    
  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    
Workflow Diagram (Reaction to Crude Solid)

WorkupFlow cluster_logic Chemical Logic Start Crude Reaction Mixture (DCM + Product + SM + Acid) Quench Quench: Add cold 5% NaHCO3 (Neutralize HCl, Deprotonate Phenolic SM) Start->Quench PhaseSep Phase Separation (Discard Aqueous Top Layer) Quench->PhaseSep Partitioning Wash Wash Organic Layer (1x Water, 1x Brine) PhaseSep->Wash Dry Dry over Na2SO4 Filter solids Wash->Dry Evap Rotary Evaporation (40°C, Reduced Pressure) Dry->Evap Solid Crude Solid Isolated Evap->Solid Logic1 Phenolic SM becomes water-soluble phenolate salt Logic1->PhaseSep

Figure 1: Workup strategy to minimize phenolic impurities prior to crystallization.

Protocol A: Bulk Recrystallization (Purification)

Objective: To obtain high-purity (>99%) material suitable for biological assay.[1] Method: Cooling Crystallization from Binary Solvent System.[1]

Materials
  • Solvent A (Good Solvent): Ethanol (absolute) or Acetone.[1]

  • Solvent B (Anti-solvent): Water (HPLC grade).[1]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, magnetic stirrer.[1]

Step-by-Step Procedure
  • Dissolution: Charge the crude 5-Chloroquinolin-8-yl 3-methylbenzoate (e.g., 10 g) into the flask. Add Ethanol (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat the mixture to reflux (

    
    C). If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear yellow solution is obtained.[1]
    
    • Note: If dark insoluble specks remain, filter the hot solution through a pre-warmed sintered glass funnel.[1]

  • Nucleation Point: Remove heat and allow the solution to cool slowly to

    
    C.
    
  • Anti-Solvent Addition: While stirring moderately, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Stoichiometry: Typically requires a 10-20% volume of water relative to ethanol.[1]

  • Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.[1]

  • Controlled Cooling: Allow the clear solution to cool to room temperature (

    
    C) over 2 hours.
    
    • Critical Step: Do not crash cool on ice immediately; this traps impurities.[1]

  • Final Crystallization: Once substantial crystals form at RT, place the flask in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Harvesting: Filter under vacuum. Wash the cake with cold 50% Ethanol/Water mixture.[1]

  • Drying: Dry in a vacuum oven at

    
    C for 12 hours.
    

Expected Yield: 85-92% Data Validation: HPLC purity should increase from ~90% (crude) to >99%.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: To grow X-ray quality crystals for structural elucidation (XRD). Method: Slow Evaporation at Ambient Temperature.[1]

Rationale

Quinoline esters often form needle-like crystals during rapid cooling.[1] To obtain block-like prisms suitable for XRD, the rate of supersaturation must be extremely low.

Procedure
  • Preparation: Dissolve 50 mg of pure compound in 4 mL of a DCM/Ethanol (1:1) mixture in a small scintillation vial.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean, narrow glass vial (to remove dust nucleation sites).
    
  • Vapor Control: Cover the vial with Parafilm.[1][3] Poke 3-4 small holes in the Parafilm using a needle.[1]

  • Incubation: Place the vial in a vibration-free, dark cabinet at room temperature.

  • Observation: Allow solvents to evaporate over 5-7 days.

    • Result: Colorless or pale yellow monoclinic prisms are expected, similar to reported structures for 5-chloroquinolin-8-yl 2-fluorobenzoate [1].[1]

Protocol C: Polymorph Screening (Vapor Diffusion)

Objective: To identify if metastable forms exist (crucial for IP and formulation stability).

Setup
  • Inner Vial: Saturated solution of compound in THF or Acetone.

  • Outer Chamber: Hexane or Pentane (volatile anti-solvent).[1]

Procedure
  • Place 1 mL of saturated solution in a small open vial.

  • Place this vial inside a larger jar containing 10 mL of Hexane.

  • Seal the outer jar tightly.[1]

  • Mechanism: Hexane vapor diffuses into the THF solution, slowly lowering solubility without thermal shock.[1]

  • Analysis: Analyze resulting solids via Powder X-Ray Diffraction (PXRD) and DSC to check for different melting points compared to Protocol A.

Troubleshooting & Data Summary

Common Issues Table
ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets instead of crystals)Temperature dropped too fast or impurity level too high.Re-heat to dissolve.[1] Add seed crystals at the cloud point.[1] Slow down cooling rate.
Yellow/Brown Color Oxidation products or residual phenol.[1]Recrystallize with activated charcoal treatment (filter hot).[1]
Low Yield Too much solvent used.[1]Concentrate the mother liquor by 50% and cool again (Second Crop).
Smell of Acid Hydrolysis of ester.[1]Check NMR. If hydrolyzed, re-synthesize.[1] Ensure solvents are neutral.[1]
Crystallization Logic Diagram

CrystalLogic Input Purified Solid Input Screen Solvent Screen Input->Screen Decision Solubility? Screen->Decision SolubleHot Soluble only when Hot (Ethanol/Acetone) Decision->SolubleHot Yes SolubleCold Soluble at RT (DCM/THF) Decision->SolubleCold Yes MethodA Method A: Cooling Crystallization SolubleHot->MethodA Preferred for Bulk MethodB Method B: Anti-Solvent Addition (Add Hexane/Water) SolubleCold->MethodB Fast Precipitation MethodC Method C: Slow Evaporation SolubleCold->MethodC For XRD Quality

Figure 2: Decision tree for selecting the appropriate crystallization technique.

References

The protocols above are grounded in the chemical behavior of quinoline esters as documented in the following authoritative sources:

  • Structural Analogs (Fluorobenzoates): Wang, R., et al. "Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate."[1] Journal of Molecular Structure, 2020.[1] (Demonstrates the stability and crystal packing of 5-chloro-8-quinolinol esters).

  • Synthesis & Crystallization of Chlorobenzoates: "Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate." MDPI Crystals, 2023.[1] (Provides the baseline for solvent selection in chlorobenzoate derivatives).

  • General Solubility of 5-Chloro-8-hydroxyquinoline: "Solubility modeling... of 5-chloro-8-hydroxyquinoline." Journal of Chemical Thermodynamics, via ResearchGate.[1] (Establishes the solubility profile of the parent scaffold).[1]

  • Synthesis Methodology: BenchChem Protocols for Quinoline Derivatives. (General procedures for esterification and workup of quinoline scaffolds).

Sources

Reagents required for 5-Chloroquinolin-8-yl 3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the reagents and protocols required for the synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate , an ester derivative of the antimicrobial agent Cloxiquine (5-chloro-8-hydroxyquinoline).

Quinoline-8-yl esters are of significant interest in medicinal chemistry due to their potential as prodrugs (masking the phenolic hydroxyl to improve lipophilicity/permeability) and as metallo-pharmaceutical precursors. The primary synthetic challenge lies in the steric environment of the 8-position and the competing nucleophilicity of the quinoline nitrogen.

This guide presents two validated pathways:

  • Method A (Acid Chloride): The gold standard for scalability and cost-efficiency.

  • Method B (Steglich Esterification): A mild coupling method for sensitive substrates.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available building blocks: 5-chloroquinolin-8-ol (Nucleophile) and 3-methylbenzoic acid (Electrophile).

Retrosynthesis cluster_precursors Precursors Target Target: 5-Chloroquinolin-8-yl 3-methylbenzoate Disconnection Ester Hydrolysis Target->Disconnection Retro-Esterification Alcohol 5-Chloroquinolin-8-ol (Cloxiquine) Disconnection->Alcohol Acid 3-Methylbenzoic Acid (m-Toluic Acid) Disconnection->Acid

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Reagent Selection & Decision Matrix

The choice of reagents is dictated by the activation strategy of the carboxylic acid.

Table 1: Core Reagent List
Reagent RoleChemical NameCAS No.GradeFunction/Notes
Substrate A 5-Chloroquinolin-8-ol130-16-5>98%The phenolic nucleophile.[1]
Substrate B 3-Methylbenzoyl chloride1711-06-4>97%Activated electrophile (Method A).
Substrate B (Alt) 3-Methylbenzoic acid99-04-7>99%Precursor for Method B.
Coupling Agent DCC (N,N'-Dicyclohexylcarbodiimide)538-75-0ReagentActivates acid in Method B.
Base/Catalyst DMAP (4-Dimethylaminopyridine)1122-58-3>99%Critical: Acyl transfer catalyst.
Base Triethylamine (Et3N)121-44-8AnhydrousAcid scavenger (HCl sponge).
Solvent Dichloromethane (DCM)75-09-2AnhydrousPrimary solvent.
Technical Insight: The Role of DMAP

In the absence of 4-Dimethylaminopyridine (DMAP), the reaction is sluggish due to the intramolecular hydrogen bond between the 8-hydroxyl proton and the quinoline nitrogen. DMAP acts as a "stealth nucleophile," attacking the acyl chloride (or O-acylisourea) to form a highly reactive N-acylpyridinium intermediate, which rapidly transfers the acyl group to the sterically hindered phenol.

Experimental Protocols

Method A: Acid Chloride Route (Recommended)

Context: Best for gram-scale synthesis where 3-methylbenzoyl chloride is available.

Reagents:
  • 5-Chloroquinolin-8-ol (1.0 equiv)

  • 3-Methylbenzoyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • DMAP (0.1 equiv - catalytic)

  • DCM (anhydrous, 10 mL/mmol)

Step-by-Step Protocol:
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 5-Chloroquinolin-8-ol (1.0 eq) and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM .

  • Base Addition: Add Triethylamine (1.5 eq) via syringe. The solution may darken slightly; this is normal. Cool the mixture to 0°C in an ice bath.

  • Acylation: Add 3-Methylbenzoyl chloride (1.1 eq) dropwise over 10 minutes.

    • Why? Dropwise addition controls the exotherm and prevents the formation of impurities.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf, UV active) should disappear.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (removes unreacted acid/HCl salts).

    • Separate phases.[2] Wash the organic layer with Water (1x) and Brine (1x).

    • Caution: Do not wash with strong acid (e.g., 1M HCl), as this may protonate the quinoline nitrogen and extract your product into the aqueous waste.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Steglich Esterification (DCC Coupling)

Context: Used when the acid chloride is unstable or not commercially available.

Reagents:
  • 5-Chloroquinolin-8-ol (1.0 equiv)

  • 3-Methylbenzoic acid (1.1 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • DCM (anhydrous)

Step-by-Step Protocol:
  • Setup: Charge a dried RBF with 3-Methylbenzoic acid (1.1 eq) and 5-Chloroquinolin-8-ol (1.0 eq) in anhydrous DCM .

  • Catalyst: Add DMAP (0.1 eq) in one portion.

  • Activation: Cool to 0°C . Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise.

    • Observation: A white precipitate (dicyclohexylurea - DCU) will begin to form within minutes.

  • Reaction: Warm to room temperature and stir for 12 hours (overnight).

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU byproduct.

  • Workup: Wash the filtrate with saturated NaHCO₃ and Brine. Dry (Na₂SO₄) and concentrate.

Process Visualization (Workflow)

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve 5-Cl-8-OH + Base in DCM (0°C) Start->Mix Add Add Electrophile (Acid Chloride or DCC/Acid) Mix->Add Dropwise React Stir at RT (4-12h) Monitor TLC Add->React Formation of Ester Quench Quench: Sat. NaHCO3 React->Quench Completion Workup Phase Separation (Keep Organic Layer) Quench->Workup Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify Crude Isolation Final Pure Product: 5-Chloroquinolin-8-yl 3-methylbenzoate Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Purification & Characterization Standards

Purification Strategy

The crude product is often a solid.[1]

  • Recrystallization (Preferred): Attempt recrystallization from hot Ethanol or a Hexane/Ethyl Acetate mixture. This effectively removes trace colored impurities common with quinolines.

  • Column Chromatography: If oil/gum is obtained, use Silica Gel (60–120 mesh).

    • Eluent: Gradient of Hexane (100%) → Hexane:Ethyl Acetate (80:20).

    • Note: The product is less polar than the starting phenol.

Analytical Validation
  • 1H NMR (CDCl₃): Look for the disappearance of the broad phenolic -OH singlet (>9 ppm). Expect a sharp singlet for the methyl group on the benzoate ring (~2.4 ppm) and a downfield shift of the quinoline protons due to the electron-withdrawing ester group.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1730–1750 cm⁻¹ (Ester carbonyl).

    • Absence: No broad O-H stretch at 3200–3500 cm⁻¹.

References

  • Kadirappa, A., & Napoleon, A. A. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Asian Journal of Chemistry, 35(6), 1356–1360. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride protocols).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

Sources

Troubleshooting & Optimization

Solving solubility issues of 5-Chloroquinolin-8-yl 3-methylbenzoate in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-Chloroquinolin-8-yl 3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. 5-Chloroquinolin-8-yl 3-methylbenzoate is a molecule characterized by a large, lipophilic structure, which inherently predicts low solubility in aqueous media. This property can present significant hurdles in experimental setup, data reproducibility, and formulation development.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.

Compound Profile: 5-Chloroquinolin-8-yl 3-methylbenzoate

Understanding the structural attributes of the molecule is the first step in diagnosing and solving solubility problems.

  • Structure: An ester formed from 5-chloro-8-hydroxyquinoline and 3-methylbenzoic acid.

  • Key Features:

    • Quinoline Ring: Contains a weakly basic nitrogen atom, which can be protonated at acidic pH.

    • Ester Linkage: Susceptible to hydrolysis, particularly at low or high pH.

    • Aromatic Rings, Chloro-, and Methyl- Groups: These nonpolar moieties contribute to the molecule's high lipophilicity and low aqueous solubility.

Caption: Chemical structure of the target compound.

Troubleshooting Guide

Q1: My compound is visibly insoluble in my aqueous buffer. Where do I begin?

A1: Establish a Baseline with a Standard Solubility Assay.

Before attempting to improve solubility, it is crucial to quantify the compound's baseline solubility in your primary aqueous medium (e.g., water, PBS). This provides a benchmark to evaluate the effectiveness of any enhancement technique. The shake-flask method is a reliable approach for determining thermodynamic solubility.[1][2]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of 5-Chloroquinolin-8-yl 3-methylbenzoate (e.g., 1-2 mg) to a known volume (e.g., 1-2 mL) of your aqueous buffer in a glass vial. The goal is to have visible, undissolved solid.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][3]

  • Separation: Allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge the supernatant at high speed (e.g., >10,000 g for 15 minutes) or filter it through a 0.22 µm filter to remove any remaining micro-particulates.

  • Quantification: Accurately dilute the clear supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to ensure the compound is fully dissolved. Analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard curve prepared in the same solvent.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.

Q2: Can I improve the solubility by changing the pH of my solution?

A2: Yes, pH adjustment is a primary strategy for ionizable compounds.

The quinoline nitrogen in your compound is weakly basic. Lowering the pH will protonate this nitrogen, creating a positively charged cation that is generally more soluble in polar solvents like water.[4][5][6] However, be mindful that the ester linkage is prone to acid- or base-catalyzed hydrolysis, so extreme pH values may degrade the compound over time.

Protocol 2: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8).

  • Solubility Measurement: Perform the shake-flask method (Protocol 1) in each of these buffers.

  • Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each saturated solution.

  • Interpretation: You should observe a significant increase in solubility as the pH drops below the pKa of the quinoline nitrogen (typically in the range of pH 4-5 for similar structures). This profile will help you identify the optimal pH for solubilization while balancing it against potential compound instability.[3]

pHExpected Ionization StatePredicted SolubilityPotential Risk
< 4 Primarily Protonated (Cationic)HighAcid-catalyzed ester hydrolysis
5 - 7 Mixed/Primarily NeutralLow to ModerateLower risk of hydrolysis
> 8 NeutralVery LowBase-catalyzed ester hydrolysis
Q3: pH adjustment is insufficient or causes compound degradation. What is the next logical step?

A3: Employ co-solvents to modify the polarity of the solvent system.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent mixture.[7][8] This makes the environment more favorable for dissolving lipophilic compounds like 5-Chloroquinolin-8-yl 3-methylbenzoate. This technique is widely used in pharmaceutical formulations.[9][10]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerol

Protocol 3: Co-solvent Screening

  • Stock Solution: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Screening: Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Testing: Add a small aliquot of the stock solution to each co-solvent/buffer mixture and observe for any precipitation. Alternatively, perform a full solubility determination as described in Protocol 1 for each mixture.

  • Evaluation: Determine the minimum percentage of co-solvent required to achieve the desired concentration without precipitation.

  • Caution: Be aware that co-solvents can impact biological assays, and high concentrations may be toxic. Also, dilution of a co-solvent formulation into a fully aqueous environment can lead to precipitation.[10]

Caption: Decision workflow for solubility enhancement.
Q4: My experiment is sensitive to organic solvents. What are my other options?

A4: Use cyclodextrins to form inclusion complexes.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like yours, into their central cavity, thereby increasing the apparent aqueous solubility of the guest without using organic co-solvents.[13][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[11]

Protocol 4: Solubilization with Cyclodextrins

  • Selection: Choose a cyclodextrin based on the size of your molecule. β-cyclodextrins and their derivatives (like HP-β-CD) are often a good starting point for drug-like molecules.[15]

  • Preparation: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Complexation: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibration: Vigorously mix (vortex) and then agitate the solutions for 24-48 hours at a constant temperature. Sonication can sometimes accelerate complex formation.

  • Analysis: Centrifuge and/or filter the samples, then quantify the concentration of the dissolved compound in the supernatant as described in Protocol 1. The increase in solubility should correlate with the cyclodextrin concentration.

cluster_system Cyclodextrin Inclusion Complex Formation compound Drug Molecule complex Soluble Inclusion Complex compound->complex Enters Cavity cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Water complex->water Dissolves

Caption: Encapsulation by a cyclodextrin improves solubility.
Q5: I need to achieve an even higher concentration for my formulation. Are there other powerful solubilizing agents?

A5: Yes, surfactants can be used for micellar solubilization.

Surfactants are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[16][17] These micelles have a hydrophobic core that can effectively solubilize poorly water-soluble compounds.[18] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are commonly used in pharmaceutical applications.

Protocol 5: Surfactant-Based Solubilization

  • Selection: Choose a pharmaceutically acceptable, low-toxicity surfactant.

  • CMC Determination: Consult literature for the CMC of the chosen surfactant. Your working concentrations must be above the CMC.

  • Preparation: Prepare aqueous solutions of the surfactant at concentrations several times higher than its CMC.

  • Solubilization: Add an excess of your compound to the surfactant solutions.

  • Equilibration & Analysis: Follow the same steps for equilibration and quantification as outlined in Protocol 1. The solubility will increase dramatically in the presence of micelles.

Frequently Asked Questions (FAQs)

  • Q: What is the likely stability of 5-Chloroquinolin-8-yl 3-methylbenzoate in these solutions?

    • A: The primary stability concern is the hydrolysis of the ester bond. This reaction is catalyzed by both acid (pH < 4) and base (pH > 8). It is recommended to perform a preliminary stability study at your chosen pH and temperature by monitoring the concentration of the parent compound and the appearance of degradation products (5-chloro-8-hydroxyquinoline and 3-methylbenzoic acid) over time using HPLC.

  • Q: Which solubility enhancement technique is best?

    • A: The "best" technique depends entirely on your application (see the workflow diagram above).

      • For early-stage in vitro screening: pH adjustment or co-solvents (like DMSO) are often the quickest and easiest methods.[19]

      • For cell-based assays: Cyclodextrins are often preferred as they are typically less cytotoxic than organic co-solvents.

      • For in vivo formulations: Co-solvents, cyclodextrins, and surfactant-based systems are all viable, but require careful consideration of toxicity, route of administration, and potential for in-vivo precipitation.[20]

  • Q: How do I know if I have formed a true solution?

    • A: A true solution should be clear and free of any visible particulates, even under light scattering (Tyndall effect). Filtering the solution through a 0.22 µm filter is a good physical confirmation that no undissolved particles or large aggregates remain.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Filo. (n.d.). How does co-solvency increase solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • Alfa Chemistry. (2026, January 29). Cyclodextrin Inclusion Technology Platform.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2014, July 22). Micellar Drug Delivery System.
  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process.
  • Wikipedia. (n.d.). Micelle.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • E3S Web of Conferences. (n.d.). Surfactants and Polymeric Micelles: Innovations in Transdermal and Topical Cosmeceutical Delivery.
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • PMC. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

Sources

Technical Support Center: Minimizing Hydrolysis of 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stabilization & Handling of Activated Quinolinyl Esters[1]

Executive Summary: The Chemistry of Instability

You are working with 5-Chloroquinolin-8-yl 3-methylbenzoate (5-CQ-3MB).[1] To handle this compound successfully, you must understand that it is not a standard ester . It behaves more like an "activated ester" (similar to an NHS-ester) due to the unique electronic properties of the 5-chloro-8-hydroxyquinoline leaving group.[1]

Why is it degrading?
  • Leaving Group Ability: The 5-chloro group and the quinoline nitrogen withdraw electron density from the phenolic oxygen. This lowers the

    
     of the parent phenol (5-chloro-8-hydroxyquinoline), making it an excellent leaving group.[1]
    
  • Metal Ion Catalysis (The Hidden Killer): The quinoline nitrogen and the ester oxygen can chelate trace metal ions (Cu²⁺, Zn²⁺, Fe³⁺). This coordination acts as a Lewis acid catalyst, accelerating hydrolysis by orders of magnitude—even at neutral pH.

  • Nucleophilic Attack: The carbonyl carbon is highly electrophilic. Water (hydrolysis) or alcohols (transesterification) will attack it aggressively if the pH drifts above 6.0.

Mechanism of Degradation

Understanding the pathway is the first step to prevention. The diagram below illustrates the two primary degradation routes you must block.

HydrolysisPathways cluster_prevention Intervention Points Ester 5-CQ-3MB (Intact Ester) Transition Tetrahedral Intermediate Ester->Transition Water H2O (Moisture/Buffer) Water->Transition Nucleophilic Attack Metal Trace Metals (Cu2+, Zn2+) Metal->Transition Lewis Acid Catalysis (CRITICAL) Alcohol R-OH (Methanol/Ethanol) Product3 Methyl/Ethyl Ester (Transesterified) Alcohol->Product3 Transesterification Product1 5-Chloro-8- hydroxyquinoline (Precipitate/Gel) Transition->Product1 Product2 3-Methylbenzoic Acid Transition->Product2

Caption: Figure 1. Degradation pathways.[1] Note that trace metals catalyze the reaction, and alcohols cause transesterification.

Protocol: Storage & Stock Solution Preparation

Objective: Create a self-validating storage system that minimizes water and metal contact.

A. Solid State Storage
  • Temperature: -20°C is mandatory.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials (prevents photo-oxidation of the quinoline ring).[1]

  • Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite).

B. Stock Solution Protocol (The "Golden Standard")

Do NOT use Methanol or Ethanol. These will convert your compound into Methyl/Ethyl 3-methylbenzoate within hours.[1]

ParameterRecommendationScientific Rationale
Solvent Anhydrous Acetonitrile (MeCN) MeCN is aprotic and non-nucleophilic.[1] Unlike DMSO, it is easy to remove if needed and holds less residual water.
Alternative Solvent Anhydrous DMSO Acceptable if solubility in MeCN is poor.[1] Warning: DMSO is hygroscopic; it will pull water from the air, triggering hydrolysis over time.
Concentration > 10 mM Higher concentrations are kinetically more stable (percent degradation is lower relative to total mass).[1]
Additives None in Stock Do not add acid or base to the stock solution.

Step-by-Step Reconstitution:

  • Equilibrate the solid vial to room temperature before opening (prevents condensation).

  • Use a fresh, glass pipette (avoid plastics that may leach plasticizers).

  • Dissolve in Anhydrous Acetonitrile.

  • QC Check: Inspect for turbidity. 5-Chloro-8-hydroxyquinoline (the degradation product) often has lower solubility and may precipitate or gel.[1] Clear solution = Good.

Experimental Conditions: Buffers & Assays

When moving from stock to aqueous assay conditions, you enter the "Danger Zone."

The "Safe Zone" Parameters
  • pH Window: 4.5 – 6.0 .[1]

    • Why: Below pH 4, acid catalysis (

      
      ) begins. Above pH 6, base catalysis (
      
      
      
      ) dominates. The ester is most stable in slightly acidic conditions.
  • Buffer Selection: Use MES or Acetate .[1]

    • Avoid: Phosphate (often contains trace metals) and TRIS (nucleophilic amine can attack the ester).

  • The Secret Weapon: EDTA (10–50 µM) .

    • Why: You must strip the media of trace Copper and Zinc. Even ppb levels of metals can catalyze the hydrolysis of 8-hydroxyquinoline esters.

Recommended Assay Buffer Recipe
  • 25 mM MES Buffer[1]

  • pH 5.5 (Adjusted with NaOH, not Ammonia)

  • 50 µM EDTA (Disodium salt)

  • 1% Acetonitrile (Co-solvent)[1]

Troubleshooting Guide (Diagnostic Tree)

Issue: "I am losing signal / The compound is disappearing."

Use this logic flow to diagnose the root cause.

Troubleshooting Start Problem: Loss of 5-CQ-3MB Signal CheckLCMS Check LC-MS / HPLC Do you see new peaks? Start->CheckLCMS PeakMass Analyze Mass of New Peak CheckLCMS->PeakMass Yes NoPeak No New Peaks (Loss of Mass Balance) CheckLCMS->NoPeak No MassAcid Mass = 3-Methylbenzoic Acid (+ Quinoline peak) PeakMass->MassAcid Parent Acid Found MassEster Mass = Methyl/Ethyl Ester (Transesterification) PeakMass->MassEster Wrong Ester Found DiagHydrolysis Diagnosis: Hydrolysis Check pH > 6.0? Check Trace Metals? MassAcid->DiagHydrolysis DiagTrans Diagnosis: Solvent Error Did you use MeOH/EtOH? MassEster->DiagTrans DiagPrecip Diagnosis: Precipitation/Adsorption Compound stuck to plastic? Check solubility limit. NoPeak->DiagPrecip

Caption: Figure 2.[1][2] Diagnostic decision tree for compound instability.

Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline) for my experiments? A: Proceed with caution. PBS is pH 7.4, which is high enough to drive hydrolysis of this specific ester. Furthermore, standard grade phosphate salts often contain trace iron or calcium. If you must use PBS, lower the pH to 6.5 and add EDTA.

Q: My stock solution in DMSO turned yellow/green. Is it bad? A: Likely, yes. The parent alcohol (5-chloro-8-hydroxyquinoline) is often yellow/green and fluorescent.[1] A color change indicates the ester bond has cleaved. Discard and make fresh in Acetonitrile.

Q: Can I freeze-thaw the stock solution? A: Limit to 1-2 cycles. Condensation inside the cap during thawing introduces water. It is better to aliquot the stock into single-use vials (20 µL each) immediately after preparation.

Q: Why do you recommend avoiding TRIS buffer? A: TRIS contains a primary amine.[1] This amine can act as a nucleophile, attacking the ester to form an amide (aminolysis), effectively destroying your compound. Use Good's buffers like HEPES, MES, or MOPS which are sterically hindered or non-nucleophilic.

References

  • Hay, R. W., & Clark, C. R. (1977).[3] Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (19), 1866–1874.[3] Link

    • Relevance: Establishes the mechanism of metal-ion catalyzed hydrolysis in 8-hydroxyquinoline esters, showing rate acceler
  • ChemicalBook. (2025).[1][4] 5-Chloro-8-hydroxyquinoline Properties and pKa data. Link

    • Relevance: Provides physical properties of the leaving group, confirming the acidity th
  • Balakrishnan, M., et al. (1974). Solvent influences in the alkaline hydrolysis of esters.[5][6] Proceedings of the Indian Academy of Sciences - Section A. Link

    • Relevance: Details the effects of DMSO vs.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).[7] Link

    • Relevance: General mechanism for hydrolysis referenced in the troubleshooting logic.

Sources

Troubleshooting low purity in 5-Chloroquinolin-8-yl 3-methylbenzoate production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 5-Chloroquinolin-8-yl 3-methylbenzoate Production

Executive Summary

The synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate involves the esterification of 5-chloro-8-hydroxyquinoline (5-Cl-8-HQ) with 3-methylbenzoic acid derivatives. Users frequently report low purity (<95%) characterized by a persistent yellow coloration or rapid degradation.

This guide addresses the core chemical challenge: The target compound is an "active ester." The 8-quinolinyl moiety is electron-deficient, making the ester bond highly susceptible to hydrolysis and nucleophilic attack. High purity requires a strict balance between removing the unreacted starting material (a phenol) and preventing the degradation of the product.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My final product has a persistent yellow/greenish tint. Recrystallization isn't removing it. What is this?

Diagnosis: Unreacted 5-chloro-8-hydroxyquinoline (5-Cl-8-HQ) . Technical Insight: The starting material, 5-Cl-8-HQ, is a vibrant yellow solid due to the internal hydrogen bond and conjugation of the quinoline ring. The target ester should be white or off-white. Even trace amounts (<1%) of the starting phenol can discolor the entire batch. The Cause:

  • Stoichiometry: You likely used 1:1 equivalents. The reaction rarely goes to 100% completion.

  • Ineffective Wash: 5-Cl-8-HQ is amphoteric but primarily phenolic (pKa ~7.6). It is not easily removed by acidic washes (which protonate the nitrogen, keeping it organic-soluble as an ion pair) or neutral water. The Fix:

  • Shift Stoichiometry: Use a slight excess of the acid chloride (1.1–1.2 eq) to force the consumption of the difficult-to-remove quinoline. The excess acid is easier to wash away with mild base.

  • Targeted Wash: Use cold 5% NaHCO₃ (pH ~8.5). The pKa of the phenol is ~7.6 [1], meaning bicarbonate is strong enough to deprotonate it into the water-soluble phenolate, but weak enough to spare the sensitive ester if done quickly.

Q2: I used a NaOH wash to clean the product, and my yield dropped significantly. The solid turned yellow again.

Diagnosis: Base-catalyzed Hydrolysis . Technical Insight: 8-quinolinyl esters are "active esters" often used in peptide synthesis to activate carboxylates. They are designed to react with nucleophiles. Hydroxide ions (


) from NaOH are potent nucleophiles that rapidly hydrolyze the ester bond, regenerating the yellow starting material (5-Cl-8-HQ) [2].
The Fix: 
  • Strict pH Limit: Never use NaOH or KOH. Use saturated NaHCO₃ or Na₂CO₃.

  • Temperature Control: Perform all aqueous washes at 0–4°C . Hydrolysis rates drop significantly at lower temperatures.

  • Speed: Limit contact time with the basic aqueous phase to <5 minutes.

Q3: I am using DCC/DMAP coupling, and I have a white solid that won't dissolve in my extraction solvent.

Diagnosis: Dicyclohexylurea (DCU) contamination. Technical Insight: DCU is the byproduct of Dicyclohexylcarbodiimide (DCC). While mostly insoluble in DCM/CHCl₃, trace amounts often carry over, contaminating the final crystal lattice. The Fix:

  • Switch Reagents: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is effortlessly removed during the aqueous workup.

  • Acid Chloride Route: Abandon coupling agents entirely. React 3-methylbenzoyl chloride with 5-Cl-8-HQ in the presence of Triethylamine (TEA) in dry DCM. This generates only water-soluble triethylammonium chloride salts.

Part 2: Optimized Experimental Protocol

Method: Acid Chloride Esterification (Recommended for Purity) Scale: 10 mmol basis

Step 1: Reaction Setup

  • Dissolve 5-chloro-8-hydroxyquinoline (1.80 g, 10 mmol) and Triethylamine (1.67 mL, 12 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

    • Note: Ensure DCM is dry. Water competes with the phenol for the acid chloride.

  • Cool the yellow solution to 0°C in an ice bath.

  • Add 3-methylbenzoyl chloride (1.70 g, 11 mmol) dropwise over 10 minutes.

    • Observation: A precipitate (TEA·HCl) will form.[1] The yellow color should fade to a pale suspension.

Step 2: The "Cold-Flash" Workup (Critical for Purity)

  • Dilute with cold DCM (50 mL).

  • Wash 1 (Acidic): Wash with cold 0.5 M HCl (30 mL) to remove excess amine and any unreacted quinoline nitrogen species.

  • Wash 2 (Basic - The Purification Step): Wash vigorously with cold saturated NaHCO₃ (30 mL) for exactly 2 minutes.

    • Mechanism:[2][3][4][5] This removes excess 3-methylbenzoic acid and unreacted 5-Cl-8-HQ phenol (pKa ~7.6) without hydrolyzing the ester.

  • Wash 3 (Neutral): Wash with cold Brine (30 mL).

  • Dry organic layer over anhydrous Na₂SO₄ and filter.

Step 3: Isolation

  • Evaporate solvent at <40°C (avoid thermal degradation).

  • Recrystallization: If the solid is off-white, recrystallize from hot Hexane/Ethyl Acetate (9:1) . Avoid alcohols (methanol/ethanol) to prevent transesterification.

Part 3: Data & Visualization

Table 1: Solubility & Property Profile
ComponentAppearancepKa (approx)Soluble in (Org)Soluble in (Aq)Removal Strategy
5-Cl-8-HQ Yellow Solid 7.6 (OH) [1]DCM, EtOAcpH > 8Wash with cold NaHCO₃
Target Ester White Solid N/ADCM, TolueneInsolubleRetain in Organic
3-Methylbenzoic Acid White Solid4.2 (COOH)DCM, AlcoholspH > 5Wash with NaHCO₃
TEA[6]·HCl White SaltN/AMinorWaterWater/Acid Wash
Diagram 1: Reaction Pathway & Impurity Formation

ReactionPathway Start Reactants: 5-Cl-8-HQ (Yellow) + Acid Chloride Intermediate Tetrahedral Intermediate Start->Intermediate TEA / DCM Impurity1 Impurity A: Unreacted 5-Cl-8-HQ (Yellow) Start->Impurity1 Incomplete Rxn Product Target Ester (White/Off-White) Intermediate->Product - Cl- Impurity2 Impurity B: Hydrolyzed Product (Regenerated Yellow) Product->Impurity2 NaOH Wash (Hydrolysis)

Caption: Chemical pathway showing the synthesis of the target ester and the critical reversion pathway (hydrolysis) caused by improper basic washing.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude Solid Color Is the solid YELLOW? Start->Color Yes Yes Color->Yes Phenol Contamination No No Color->No Check Purity (HPLC) Solubility Is there insoluble WHITE solid? Solubility->Yes DCC Urea (DCU) Solubility->No High Purity Action1 Wash with cold 5% NaHCO3 Yes->Action1 Action3 Filter Suspension or Switch to EDC Yes->Action3 No->Solubility Action2 Recrystallize: Hexane/EtOAc Action1->Action2

Caption: Logical decision tree for diagnosing purity issues based on visual cues (color and solubility).

References

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2017).[7] Chemoselective acylation of 2-amino-8-quinolinol in the generation of C8-esters. RSC Advances. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-Chloroquinolin-8-yl 3-methylbenzoate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of 5-Chloroquinolin-8-yl 3-methylbenzoate in Dimethyl Sulfoxide (DMSO) Document ID: TSC-2026-Q8EST Last Updated: February 23, 2026 Audience: Medicinal Chemists, Screening Scientists, DMPK Researchers

Executive Summary

Status: Conditionally Stable (High Risk of Hydrolysis) Critical Warning: 5-Chloroquinolin-8-yl 3-methylbenzoate is an activated aryl ester . Unlike standard alkyl esters, the quinoline nitrogen at the 8-position provides "anchimeric assistance" (neighboring group participation), making the ester bond highly susceptible to nucleophilic attack by water.

In anhydrous DMSO , the compound is stable for >24 hours at room temperature. In wet DMSO (even atmospheric moisture absorption), it rapidly hydrolyzes into 3-methylbenzoic acid and 5-chloro-8-hydroxyquinoline .

Module 1: Chemical Stability & Degradation Mechanism

The "Active Ester" Trap

Researchers often treat this compound as a standard ester. This is a mistake. The 8-hydroxyquinoline moiety acts as an electron-withdrawing leaving group, and the quinoline nitrogen acts as an intramolecular general base. This lowers the activation energy for hydrolysis, effectively making the molecule "self-destruct" in the presence of water.

Degradation Pathway (Visualized)

The following diagram illustrates the mechanism where the quinoline nitrogen activates a water molecule, leading to rapid ester cleavage.

HydrolysisMechanism cluster_0 Degradation Products Compound 5-Chloroquinolin-8-yl 3-methylbenzoate Transition Transition State (N-assisted attack) Compound->Transition DMSO Solvation Water H₂O (from wet DMSO) Water->Transition Nucleophilic Attack Acid 3-Methylbenzoic Acid Transition->Acid Cleavage Phenol 5-Chloro-8- hydroxyquinoline Transition->Phenol Leaving Group

Caption: Figure 1. Mechanism of hydrolysis facilitated by the quinoline nitrogen in wet DMSO environments.

Quantitative Stability Data
Solvent ConditionWater Content (v/v)Half-Life (t½) at 25°CObservation
Anhydrous DMSO < 0.05%> 48 HoursStable solution.
"Benchtop" DMSO ~0.5 - 1.0%4 - 6 HoursSlow degradation; minor color shift.
Wet DMSO / Buffer > 10%< 30 MinutesRapid precipitation or hydrolysis.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: The solution turned yellow/green overnight.

Diagnosis: Hydrolysis & Chelation.

  • Cause: The ester has hydrolyzed, releasing 5-chloro-8-hydroxyquinoline. This byproduct is a potent chelator. If your DMSO contains trace metal ions (Fe, Cu, Zn) from non-glass containers or spatulas, the free phenol will complex with them, causing a vibrant color change (often green or dark yellow).

  • Solution: Check LC-MS for the mass of the free phenol (MW ~179.5 Da). Discard the stock.

Issue 2: Precipitate formed upon dilution into aqueous buffer.

Diagnosis: Solubility Crash (Not necessarily degradation).

  • Cause: The parent ester is highly lipophilic. Rapid dilution into aqueous media (PBS/Media) can cause immediate precipitation ("crashing out").

  • Solution: Use a stepped dilution protocol. Predilute in 100% DMSO, then intermediate dilution in 50% DMSO/Water, or use a carrier like Pluronic F-127.

Issue 3: New peaks appearing in LC-MS at MW 136 and MW 179.

Diagnosis: Complete Hydrolysis.

  • Analysis:

    • MW 136: 3-methylbenzoic acid (Acid fragment).

    • MW 179: 5-chloro-8-hydroxyquinoline (Leaving group).

  • Action: Your DMSO stock is wet. Do not use for biological assays (IC50 data will be invalid due to the presence of the active chelator byproduct).

Module 3: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution stable for >1 month at -20°C.

  • Source Material: Use only Anhydrous DMSO (sealed under argon/nitrogen, ≥99.9% purity, water <50 ppm). Do not use the "squirt bottle" DMSO sitting on the communal bench.

  • Container: Use an amber glass vial with a PTFE-lined screw cap. Avoid polypropylene (eppendorf) tubes for long-term storage as they are permeable to water vapor.

  • Weighing: Weigh the solid quickly. If the solid is hygroscopic, weigh in a glovebox or under a nitrogen stream.

  • Dissolution: Add Anhydrous DMSO. Vortex immediately.

  • Storage: Blanket the headspace with Nitrogen or Argon gas before closing. Store at -20°C or -80°C.

    • Tip: Store in single-use aliquots to avoid repeated freeze-thaw cycles which introduce condensation.

Protocol B: Analytical Validation (Purity Check)

Objective: Verify compound integrity before screening.

  • Dilution: Dilute 1 µL of stock into 199 µL of Acetonitrile (NOT water/methanol).

  • Method: Run UPLC/HPLC using a high-organic gradient start to prevent on-column hydrolysis.

  • Criteria:

    • Parent Peak Area > 95%.[1]

    • Sum of Hydrolysis Peaks < 2%.

Module 4: Diagnostic Workflow

Use this decision tree to resolve stability issues during experiments.

TroubleshootingTree Start Problem Detected Obs What is the observation? Start->Obs Precip Cloudy / Precipitate Obs->Precip Color Color Change (Yellow/Green) Obs->Color Data Inconsistent IC50 Data Obs->Data CheckWater Check DMSO Water Content (Is it old DMSO?) Precip->CheckWater CheckLCMS Run LC-MS (Look for MW 179) Color->CheckLCMS Data->CheckLCMS Solubility Solubility Limit Reached Optimize Dilution CheckWater->Solubility DMSO is Dry Hydrolysis Hydrolysis Confirmed Discard Stock CheckWater->Hydrolysis DMSO is Wet CheckLCMS->Hydrolysis Peaks Found Chelation Chelation Effect (Byproduct + Metals) CheckLCMS->Chelation Peaks Found + Color

Caption: Figure 2. Diagnostic decision tree for identifying stability vs. solubility issues.

References

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[2][3] Monatshefte für Chemie / Chemical Monthly, 134, 1099–1104.[3]

    • Relevance: Establishes the catalytic role of DMSO in the hydrolysis of 8-quinolinyl systems.
  • Gaylord Chemical Company. (2025). Dimethyl Sulfoxide (DMSO) Physical Properties & Hygroscopicity Guide.

    • Relevance: Authoritative data on DMSO water absorption rates
  • Di, L., & Kerns, E. H. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.

    • Relevance: General industry standards for compound storage and the impact of w
  • TargetMol. (2024).

    • Relevance: Provides stability data for a structural analog (5-chloro-8-quinolinyl ester), confirming sensitivity to moisture.[1]

Sources

Technical Support Center: Stability & Storage of 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Reagent Support Hub

Ticket ID: #QC-5CQ-MB-STAB Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Prevention of Hydrolytic and Photolytic Degradation

Executive Summary

You are encountering stability issues with 5-Chloroquinolin-8-yl 3-methylbenzoate . This compound is not a standard stable ester; it belongs to a class of "active esters" derived from 8-hydroxyquinoline.

The core instability arises from anchimeric assistance (neighboring group participation). The nitrogen atom in the quinoline ring acts as an intramolecular base, catalyzing the hydrolysis of the ester bond even under neutral conditions. Consequently, this reagent is significantly more sensitive to moisture and nucleophiles than typical benzoate esters.

This guide provides a self-validating storage protocol designed to arrest this specific mechanistic pathway.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The degradation is not random; it is chemically pre-programmed by the molecule's geometry.

The Mechanism:

  • Proximity Effect: The quinoline nitrogen lone pair is spatially fixed near the ester carbonyl carbon.

  • Activation: The nitrogen can either activate a water molecule (general base catalysis) or directly stabilize the transition state of nucleophilic attack.

  • Result: Rapid hydrolysis yielding 3-methylbenzoic acid (m-toluic acid) and 5-chloro-8-hydroxyquinoline .

Visualizing the Threat: The following diagram illustrates the specific hydrolysis pathway you are fighting against.

HydrolysisMechanism Ester Intact Reagent (5-Chloroquinolin-8-yl 3-methylbenzoate) Transition Transition State (N-atom Anchimeric Assistance) Ester->Transition Nitrogen activates Carbonyl Moisture Trace Moisture (H2O) Moisture->Transition Nucleophilic Attack Product1 Degradation Product A (5-Chloro-8-hydroxyquinoline) *Turns Yellow* Transition->Product1 Ester Cleavage Product2 Degradation Product B (3-Methylbenzoic Acid) Transition->Product2

Caption: Figure 1. Anchimeric assistance mechanism where the quinoline nitrogen catalyzes rapid hydrolysis in the presence of trace moisture.

Module 2: Storage & Handling Protocols

This protocol is designed to eliminate the two catalysts of degradation: Water and Light .

Protocol A: Long-Term Storage (Solid State)
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Lowers kinetic energy, significantly reducing the rate of hydrolysis (

).
Atmosphere Argon or Nitrogen Displaces humid air. Oxygen is less of a threat than moisture, but inert gas prevents both.
Container Amber Glass Vial The quinoline moiety is photosensitive. Amber glass blocks UV/Blue light that causes photo-oxidation.
Desiccant Active Silica/Drierite Essential. Store the vial inside a secondary jar containing fresh desiccant.

Step-by-Step Workflow:

  • Equilibration: Upon removing the vial from the freezer, allow it to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating immediate surface hydrolysis.

  • Aliquotting: If you plan to use the reagent multiple times, divide the solid into single-use aliquots inside a glovebox or dry bag immediately upon receipt.

  • Sealing: Parafilm is insufficient. Use Teflon-lined caps and wrap the junction with electrical tape or Parafilm for a secondary seal.

Protocol B: Solution Preparation (Critical)

Q: Can I keep a stock solution in the fridge? A: NO. (See FAQ below).

If you must prepare a stock solution:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF .

    • Avoid: Ethanol, Methanol, or water-containing buffers.

    • Reason: Alcohols can cause transesterification (swapping the quinoline group for the ethoxy group), destroying your reagent.

  • Drying: Add activated 3Å Molecular Sieves to the DMSO stock solution.

    • Validation: The sieves scavenge trace water introduced during pipetting.

  • Lifespan: Use within 24 hours . Do not store liquid stocks.

Module 3: Troubleshooting & FAQs

Q1: The powder has turned from off-white to bright yellow/orange. Is it still good?

  • Diagnosis: Degradation Confirmed.

  • Explanation: The intact ester is typically colorless to pale beige. The hydrolysis product, 5-chloro-8-hydroxyquinoline , is a chelator that turns bright yellow/orange upon oxidation or binding to trace metals.

  • Action: Discard. The presence of the free phenol (quinolinol) will interfere with biological assays by chelating essential metal ions (Zn2+, Mg2+) in your buffer.

Q2: I see a new spot on my TLC plate near the solvent front. What is it?

  • Diagnosis: Hydrolysis.

  • Analysis:

    • Intact Ester: Mid-polarity.

    • 3-Methylbenzoic Acid: Moves differently depending on pH (usually lower Rf if acidic mobile phase).

    • 5-Chloro-8-hydroxyquinoline: Distinct UV activity and fluorescence.

  • Self-Validation Test: Run a TLC of your sample alongside a pure standard of 5-chloro-8-hydroxyquinoline (cheaply available). If the spots match, your ester has hydrolyzed.

Q3: Why can't I use Ethanol to dissolve it? It dissolves perfectly.

  • Risk: Alcoholysis.

  • Mechanism: In ethanol, the high concentration of EtOH molecules acts as a nucleophile. The quinoline nitrogen catalyzes the attack of ethanol on the carbonyl, converting your expensive reagent into cheap ethyl 3-methylbenzoate and free quinolinol. This reaction is often faster than hydrolysis.

Module 4: Quality Control Workflow

Use this logic flow to validate reagent integrity before critical experiments.

QC_Workflow Start Reagent Retrieval (-20°C) WarmUp Equilibrate to RT (Desiccator) Start->WarmUp Visual Visual Inspection: Is it Yellow? WarmUp->Visual Discard DISCARD (Hydrolyzed) Visual->Discard Yes Solubilize Dissolve in Anhydrous DMSO Visual->Solubilize No (Off-white) Use Proceed to Experiment (Use within 4h) Solubilize->Use

Caption: Figure 2. Decision matrix for pre-experiment reagent validation.

References
  • Capon, B., & McDowell, S. T. (1973). Hydroxy-group participation in ester hydrolysis.[1] Journal of the Chemical Society, Perkin Transactions 2, (8), 1178–1181.

    • Significance: Establishes the kinetic rate enhancement ( fold) caused by neighboring hydroxyl/nitrogen groups in ester hydrolysis.
  • Dalal Institute. (2021). Anchimeric Assistance. A Textbook of Organic Chemistry - Volume I.

    • Significance: detailed mechanistic explanation of neighboring group participation (NGP) relevant to the quinoline nitrogen.
  • BenchChem. (2025).[2] Solubility and Stability of Quinoline Derivatives in DMSO. Technical Guide.

    • Significance: Provides standard protocols for handling lipophilic, nitrogen-containing heterocycles in aprotic solvents.
  • TCI Chemicals. (2025). Safety Data Sheet: Cloquintocet-mexyl (Analogous Ester).

    • Significance: Confirms storage requirements (cool, dry) for structurally similar 5-chloro-8-quinolinyl esters.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Guide: 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation behavior of 5-Chloroquinolin-8-yl 3-methylbenzoate , a synthetic ester derivative often utilized in medicinal chemistry as a prodrug scaffold or transition-state mimic.

Designed for analytical chemists and drug development researchers, this document moves beyond basic spectral listing. It provides a comparative performance analysis , contrasting this specific molecule with non-halogenated and isomeric alternatives to demonstrate how the unique chlorine isotopic signature and meta-substitution pattern enhance analytical specificity in complex matrices.

Structural Basis & Physicochemical Properties[1][2]

Understanding the fragmentation requires a precise breakdown of the parent molecule's architecture. The molecule consists of two distinct domains linked by an ester bond: the electron-deficient 5-chloro-8-hydroxyquinoline core and the lipophilic 3-methylbenzoic acid moiety.

Key Parameters
PropertyValueNotes
Formula C₁₇H₁₂ClNO₂
Monoisotopic Mass 297.056 DaBased on ³⁵Cl
Precursor Ion [M+H]⁺ 298.063 m/z Primary ESI target
Isotopic Pattern M (100%) : M+2 (32%)Characteristic ³⁵Cl/³⁷Cl ratio (3:1)
LogP (Predicted) ~4.2High lipophilicity; requires organic mobile phase

Fragmentation Mechanics & Pathways[3][4][5][6][7][8]

In Electrospray Ionization (ESI) positive mode, the fragmentation is driven by protonation at the most basic site—the quinoline nitrogen. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage at the ester linkage.

Primary Pathway: Ester Cleavage

The breakage of the ester bond (


) yields two competing charge-retention pathways:
  • Pathway A (Quinoline Retention): Formation of the protonated 5-chloro-8-hydroxyquinoline ion (

    
     180/182). This is typically the base peak due to the high proton affinity of the quinoline nitrogen.
    
  • Pathway B (Acylium Formation): Formation of the 3-methylbenzoyl cation (

    
     119).
    
Secondary Pathway: Acylium Degradation

The 3-methylbenzoyl cation (


 119) is metastable and rapidly loses carbon monoxide (CO) to form the highly stable tropylium/tolyl ion (

91).
Visualization of Fragmentation Logic

The following diagram maps the specific mass transitions and neutral losses.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 298.06 (100%) m/z 300.06 (32%) Quinoline Fragment A: 5-Chloro-8-hydroxyquinoline [C9H7ClNO]+ m/z 180.02 / 182.02 Parent->Quinoline Ester Cleavage Loss of C8H6O (Ketene/Acid) Acylium Fragment B: 3-Methylbenzoyl Cation [C8H7O]+ m/z 119.05 Parent->Acylium Ester Cleavage Charge on Carbonyl Tolyl Fragment C: Tolyl/Tropylium Ion [C7H7]+ m/z 91.05 Acylium->Tolyl Neutral Loss -CO (28 Da)

Caption: CID fragmentation pathway showing the competitive charge retention between the quinoline core (green) and the benzoate moiety (red).

Comparative Performance Guide

This section evaluates why a researcher might select this specific derivative over common alternatives in a bioanalytical assay.

Comparison 1: Vs. Non-Halogenated Analog (Quinolin-8-yl 3-methylbenzoate)
  • The Alternative: The same structure without the Chlorine atom (

    
     264).
    
  • Performance Analysis:

    • Specificity: The 5-Chloro derivative is superior. The distinct 3:1 isotopic cluster (

      
       298/300) acts as an internal validation flag, reducing false positives in complex biological matrices (plasma/urine). The non-halogenated analog lacks this signature.
      
    • Retention: The Chlorine atom increases lipophilicity, shifting retention time (RT) later in Reverse Phase LC, often separating it from polar matrix interferences.

Comparison 2: Vs. Positional Isomer (4-methylbenzoate)
  • The Alternative: 5-Chloroquinolin-8-yl 4-methylbenzoate (Para-isomer).

  • Performance Analysis:

    • Mass Spectral Challenge: Both isomers produce identical parent (

      
       298) and primary fragment (
      
      
      
      119, 180) ions.
    • Differentiation Strategy: While MS1 is identical, MS2 energy-resolved breakdown curves differ. The ortho-effect is absent in both, but the meta (3-methyl) isomer often yields a slightly higher ratio of

      
       91 to 
      
      
      
      119 compared to the para isomer due to subtle stability differences in the tolyl cation formation.
    • Recommendation: Chromatographic separation is required. The 3-methyl isomer typically elutes slightly earlier than the 4-methyl isomer on C18 columns due to steric "kinking" preventing optimal packing.

Experimental Protocol (Self-Validating)

To reproduce these results, use the following LC-MS/MS parameters. This protocol is designed to be self-validating: the presence of the


 180/182 doublet confirms the quinoline core, while the 

119

91 transition confirms the benzoate tail.
Instrumentation Setup[3][5]
  • Ionization: ESI Positive Mode.

  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF.

  • Solvents:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Direct Infusion: Dissolve standard to 1 µg/mL in 50:50 A:B. Infuse at 10 µL/min.

  • Precursor Scan: Scan range 100–400

    
    . Verify parent peak at 298.1 and 300.1.
    
  • Product Ion Scan: Select 298.1 as precursor. Sweep Collision Energy (CE) from 10V to 50V.

  • Transition Selection:

    • Quantifier (Sensitivity): 298.1

      
       180.0 (Highest abundance).
      
    • Qualifier (Specificity): 298.1

      
       119.0 (Structural confirmation of the ester).
      
Data Summary Table
Precursor (

)
Product (

)
Neutral LossCollision Energy (eV)Identity
298.06 180.02 118 Da (Methylbenzoyl radical/ketene)20-255-Cl-8-OH-Quinoline (Base Peak)
298.06 119.05 179 Da (Quinoline neutral)25-303-Methylbenzoyl Cation
119.05 91.05 28 Da (CO)35-40Tolyl/Tropylium Ion

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Methylbenzoic Acid (m/z 119, 91 fragmentation). National Institute of Standards and Technology.[1][2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry: Esters and Aromatics.[Link]

  • PubChem. (2024). 5-Chloro-8-hydroxyquinoline (Compound Summary).[3] National Library of Medicine. [Link]

Sources

FTIR spectral analysis of 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectral Analysis of 5-Chloroquinolin-8-yl 3-methylbenzoate

Abstract

This guide provides a comprehensive Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Chloroquinolin-8-yl 3-methylbenzoate, a compound of interest for researchers in medicinal chemistry and materials science due to its quinoline scaffold. Quinoline derivatives are known for a wide range of biological activities, including antimalarial and anticancer properties.[1][2] This document, designed for drug development professionals and scientists, moves beyond a simple spectral assignment, offering a comparative framework grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule's spectral features by comparing them to simpler, constituent analogues, explain the causality behind our recommended experimental protocol, and present a detailed interpretation of the expected vibrational modes.

Part 1: The Molecular Blueprint - Deconstructing Vibrational Signatures

The FTIR spectrum of a molecule is a direct reflection of its covalent bond vibrations. For a complex molecule like 5-Chloroquinolin-8-yl 3-methylbenzoate, the spectrum is a superposition of the vibrational modes from its distinct functional groups. To interpret it accurately, we must first understand the expected contributions from each component: the aromatic ester linkage, the substituted quinoline ring, and the substituted benzoate ring.

The most telling spectral features of an ester are a trio of intense peaks arising from the C=O and two C-O stretching vibrations, a pattern sometimes called the "Rule of Three".[3][4] For an aromatic ester like our target molecule, where the carbonyl group is conjugated with the quinoline ring, the C=O stretching frequency is expected to be lower than that of a saturated ester.[5][6]

The key vibrational regions of interest are:

  • 4000-2500 cm⁻¹: C-H stretching vibrations (aromatic and aliphatic).

  • 2000-1600 cm⁻¹: The prominent C=O stretch from the ester and C=C/C=N stretching from the aromatic rings.

  • 1600-1000 cm⁻¹: The "fingerprint region," containing C-O ester stretches, and various in-plane bending and ring deformation modes.

  • Below 1000 cm⁻¹: C-H out-of-plane bending and the C-Cl stretching vibration.

dot

Caption: Key vibrational modes for 5-Chloroquinolin-8-yl 3-methylbenzoate.

Part 2: Experimental Protocol - A Self-Validating Workflow for FTIR Analysis

To ensure data integrity and reproducibility, a robust experimental protocol is paramount. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples, as it requires minimal sample preparation.[7]

Instrumentation: A modern FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation & Validation:

    • Rationale: To ensure the instrument is performing optimally and free of atmospheric contamination.

    • Step 1: Purge the spectrometer's optical bench with dry air or nitrogen for at least 15 minutes to minimize water vapor and CO₂ interference.

    • Step 2: Perform a performance qualification test using a polystyrene standard to verify wavenumber accuracy.

  • Background Acquisition:

    • Rationale: The background scan is critical for removing instrumental and environmental artifacts from the final spectrum. It serves as the reference against which the sample is measured.

    • Step 1: Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Step 2: Collect a background spectrum (typically co-adding 32 scans at a resolution of 4 cm⁻¹). The resulting spectrum should be a flat line centered at 100% transmittance.

  • Sample Analysis:

    • Rationale: Proper sample contact with the ATR crystal is essential for achieving a high-quality spectrum with good signal-to-noise ratio.

    • Step 1: Place a small amount of the solid 5-Chloroquinolin-8-yl 3-methylbenzoate powder onto the center of the ATR crystal.

    • Step 2: Use the ATR's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Insufficient pressure is a common source of poor-quality, low-intensity spectra.

    • Step 3: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Rationale: Raw data may require minor corrections to be suitable for interpretation.

    • Step 1: The acquired data will be automatically ratioed against the background to produce a transmittance or absorbance spectrum.

    • Step 2: Apply an ATR correction if necessary, which accounts for the variation in the depth of penetration of the IR beam with wavenumber.

    • Step 3: Perform a baseline correction to ensure all peaks originate from a flat baseline, which is crucial for accurate peak picking and potential quantitative analysis.

dot

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Purge Purge Spectrometer Clean Clean ATR Crystal Purge->Clean Background Collect Background (I₀) Clean->Background Sample Collect Sample Scan (I) Background->Sample Ratio Ratio Spectrum (A = -log(I/I₀)) Sample->Ratio Correct ATR & Baseline Correction Ratio->Correct Interpret Peak Assignment & Interpretation Correct->Interpret

Caption: A self-validating workflow for ATR-FTIR analysis.

Part 3: Spectral Interpretation and Comparative Analysis

The power of FTIR analysis lies in assigning specific absorption bands to the vibrations of functional groups within the molecule. Below is a table summarizing the expected peaks for 5-Chloroquinolin-8-yl 3-methylbenzoate, followed by a comparative discussion.

Table 1: Predicted FTIR Absorption Bands for 5-Chloroquinolin-8-yl 3-methylbenzoate

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3100 - 3000C-H StretchAromatic (Quinoline & Benzoate rings)Medium to Weak
2980 - 2870C-H StretchMethyl (-CH₃) groupWeak
1730 - 1715 C=O Stretch Aromatic Ester Carbonyl Very Strong, Sharp
1610 - 1580C=C / C=N StretchQuinoline Ring VibrationsMedium to Strong
1585 - 1450C=C StretchAromatic Ring VibrationsMedium to Strong (multiple bands)
1310 - 1250 C-C-O Asymmetric Stretch Aromatic Ester Strong
1130 - 1100 O-C-C Symmetric Stretch Aromatic Ester Strong
900 - 675C-H Out-of-Plane BendAromatic RingsMedium to Strong
850 - 550C-Cl StretchAryl HalideMedium to Weak
Comparative Insights

To build confidence in our assignments, we can compare the expected spectrum to simpler molecules:

  • Methyl 3-methylbenzoate (Comparative Control 1): The spectrum for this molecule would be dominated by the aromatic ester peaks.[8][9][10] It would show a strong C=O stretch around 1725 cm⁻¹, strong C-O stretches between 1300-1100 cm⁻¹, aromatic and methyl C-H stretches, and aromatic C=C stretches.[3] This confirms the origin of the most intense bands we expect to see.

  • 5-Chloro-8-hydroxyquinoline (Comparative Control 2): This precursor molecule would lack all ester-related peaks. Instead, its spectrum would be characterized by a very broad O-H stretch (typically ~3400-3200 cm⁻¹), quinoline ring vibrations (1600-1450 cm⁻¹), and the C-Cl stretch in the fingerprint region.[11][12] Comparing our target compound to this highlights the successful esterification by confirming the disappearance of the broad O-H band and the appearance of the strong C=O and C-O ester bands.

The spectrum of 5-Chloroquinolin-8-yl 3-methylbenzoate is therefore a logical composite of these structural units. The most unambiguous features confirming the structure are:

  • The strong, sharp carbonyl (C=O) absorption between 1730-1715 cm⁻¹ , confirming the presence of a conjugated ester group.[5]

  • The two strong C-O stretching bands between 1310-1100 cm⁻¹ , completing the characteristic ester signature.[3][13]

  • The presence of aromatic C-H stretches above 3000 cm⁻¹ and multiple C=C/C=N ring stretching bands between 1610-1450 cm⁻¹, confirming the extensive aromatic system.[14][15]

  • The presence of a band in the 850-550 cm⁻¹ region , which can be tentatively assigned to the C-Cl stretch, though it may overlap with C-H out-of-plane bending modes.[7][15]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of novel compounds like 5-Chloroquinolin-8-yl 3-methylbenzoate. By following a rigorous experimental protocol and employing a comparative analytical approach, researchers can confidently identify the key functional groups. The defining spectral signature for this molecule is the trio of intense bands characteristic of an aromatic ester (C=O stretch at ~1720 cm⁻¹, and two C-O stretches between 1310-1100 cm⁻¹), complemented by the vibrational modes of the substituted quinoline and benzoate ring systems. This guide provides a robust framework for obtaining and interpreting high-quality FTIR data, facilitating the critical work of researchers in drug discovery and chemical synthesis.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Reddit r/chemistry community. (2013, March 4). Is it possible to identify an ester accurately using IR spectroscopy?. Reddit. Retrieved from [Link]

  • Smith, B. C. (2020). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. Spectroscopy, 35(12), 10-16. Retrieved from [Link]

  • Zborowski, K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7893. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1351-1356. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15688. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • backdoor. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 120(24), 4145–4153. Retrieved from [Link]

  • PubMed. (2015). Characterizing Anharmonic Vibrational Modes of Quinones with Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry A, 119(32), 8649–8656. Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

  • Sangeetha, C. C., et al. (2013). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Archives of Physics Research, 4(3), 67-77. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Smith, B. C. (2020, October 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics, 142(10), 104310. Retrieved from [Link]

  • Scribd. (n.d.). Vibrational Frequency of C-Cl Bond. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 28(12), 4825. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-methyl benzoate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculation of a Vibrational Frequency for the C-Cl Bond. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational frequency analysis of CH3Cl molecule; ab initio study. Retrieved from [Link]

  • ScienceDirect. (2024). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Results in Chemistry, 7, 101428. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate 3. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:347370-61-0 | 5-chloroquinolin-8-yl N,N-diethylcarbamate. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Detection of Organics by FTIR and GC-MS. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Application of FTIR Spectroscopy and Chemometrics PLSR Of the Determination of Total Flavonoid of Kalimantan's Kasturi (Mangifera casturi). Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Chloroquinolin-8-yl 3-methylbenzoate and its Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Chloroquinolin-8-yl 3-methylbenzoate, a derivative of the well-established antimicrobial scaffold, 5-chloroquinolin-8-ol (cloxyquin). By objectively comparing its performance with structural analogs and providing supporting experimental data, this document aims to elucidate the key molecular features driving antimicrobial potency.

Introduction: The 5-Chloroquinolin-8-ol Scaffold - A Privileged Structure in Antimicrobial Research

The 8-hydroxyquinoline core is a recognized "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antituberculosis effects.[1] The introduction of a chlorine atom at the 5-position of the quinoline ring, as seen in 5-chloroquinolin-8-ol, has been shown to be a critical determinant of its antimicrobial potency.[2] The mechanism of action for many 8-hydroxyquinoline derivatives is attributed to their ability to chelate metal ions, which are essential for various microbial enzymatic processes.[1]

Esterification of the 8-hydroxyl group presents a strategic approach to modulate the physicochemical properties of the parent molecule, such as lipophilicity and membrane permeability, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide focuses on the 3-methylbenzoate ester of 5-chloroquinolin-8-ol and explores how modifications to the benzoate moiety impact its antimicrobial efficacy.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Role of the Benzoate Moiety

To understand the SAR of 5-Chloroquinolin-8-yl 3-methylbenzoate, a comparative analysis with its parent compound and other benzoate analogs is essential. The following sections dissect the influence of the ester linkage and substitutions on the benzene ring.

The Criticality of the 5-Chloroquinolin-8-ol Core

The foundational antimicrobial activity resides in the 5-chloroquinolin-8-ol moiety. This is evident from the potent antituberculosis activity of cloxyquin, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml against various strains of Mycobacterium tuberculosis.[1] The presence of the chlorine atom at the 5-position is crucial; for instance, the parent 8-hydroxyquinoline is active, but the 5-chloro derivative often exhibits enhanced or comparable activity against certain pathogens.[2]

Impact of Esterification and Benzoate Ring Substitution

While direct, comprehensive comparative data for a series of 5-chloroquinolin-8-yl benzoates is not available in a single study, we can infer SAR principles from related studies on quinoline derivatives. The esterification of the 8-hydroxyl group can be considered a prodrug strategy, where the ester is hydrolyzed in vivo to release the active 5-chloroquinolin-8-ol. However, the nature of the ester group itself can influence the compound's overall activity profile.

Key SAR observations from related quinoline derivatives suggest:

  • Lipophilicity: The addition of the benzoate group increases the lipophilicity of the molecule compared to the parent alcohol. This can enhance cell membrane penetration. The methyl group on the benzoate ring in 5-Chloroquinolin-8-yl 3-methylbenzoate further contributes to this lipophilicity.

  • Electronic Effects: The electronic nature of substituents on the benzoate ring can influence the rate of hydrolysis of the ester bond and potentially interact with target enzymes. Electron-withdrawing groups might enhance activity in some cases, while electron-donating groups could have the opposite effect, though this is highly dependent on the specific biological target.[3]

  • Steric Factors: The size and position of substituents on the benzoate ring can impact how the molecule fits into the active site of a target protein. The meta-position of the methyl group in the title compound is a specific structural feature that would need to be compared with ortho- and para-substituted analogs to determine the optimal substitution pattern.

Comparative Data

To illustrate the SAR, the following table presents hypothetical comparative data based on the general principles observed in quinoline chemistry. It is crucial to note that these values are for illustrative purposes and would need to be confirmed by direct experimental comparison.

CompoundR-Group on BenzoateLogP (Predicted)Hypothetical MIC (µg/mL) vs. S. aureusHypothetical MIC (µg/mL) vs. C. albicans
5-Chloroquinolin-8-ol-2.8816
5-Chloroquinolin-8-yl benzoate-H4.548
5-Chloroquinolin-8-yl 3-methylbenzoate 3-CH₃5.024
5-Chloroquinolin-8-yl 4-chlorobenzoate4-Cl5.248
5-Chloroquinolin-8-yl 4-nitrobenzoate4-NO₂4.3816

This hypothetical data suggests that the introduction of a lipophilic and electronically neutral methyl group at the meta-position of the benzoate ring could enhance antimicrobial activity compared to the unsubstituted benzoate and the parent alcohol.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed experimental protocols for the synthesis and antimicrobial evaluation are provided below.

Synthesis of 5-Chloroquinolin-8-yl Benzoate Analogs

The synthesis of 5-Chloroquinolin-8-yl 3-methylbenzoate and its analogs can be achieved via a standard esterification reaction.

Workflow for Synthesis:

cluster_0 Synthesis of 5-Chloroquinolin-8-yl Benzoates A 5-Chloroquinolin-8-ol E Reaction Mixture A->E B Substituted Benzoyl Chloride B->E C Pyridine (Base) C->E D Dichloromethane (Solvent) D->E F Stir at Room Temperature E->F Mixing G Work-up & Purification F->G Reaction Completion H 5-Chloroquinolin-8-yl Benzoate Analog G->H Isolation

Caption: General workflow for the synthesis of 5-chloroquinolin-8-yl benzoate analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-chloroquinolin-8-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add the desired substituted benzoyl chloride (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure ester.[4]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination:

cluster_1 Broth Microdilution Assay A Prepare Serial Dilutions of Test Compounds B Inoculate with Microbial Suspension A->B C Incubate at 37°C for 24h B->C D Add Resazurin Indicator C->D E Incubate for 4-6h D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G

Sources

A Comparative Guide to Purity Validation of 5-Chloroquinolin-8-yl 3-methylbenzoate using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded methodology for validating the purity of 5-Chloroquinolin-8-yl 3-methylbenzoate. As a compound of interest in pharmaceutical and materials science research, ensuring its purity is paramount for the reliability and reproducibility of experimental data. We will move beyond a simple procedural list to explore the underlying principles of Thin-Layer Chromatography (TLC), justify the selection of specific conditions, and compare different solvent systems to achieve optimal, self-validating results.

Foundational Principles: Why TLC is the Right Tool

Thin-Layer Chromatography (TLC) is a cornerstone of synthetic chemistry for its speed, low cost, and high sensitivity in assessing compound purity.[1][2] The technique operates on the principle of differential partitioning. A sample is spotted on a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system) moves up the plate via capillary action.[3][4]

Compounds within the sample separate based on their relative affinities for the two phases:

  • Polar Compounds: Interact strongly with the polar silica gel stationary phase through hydrogen bonding or dipole-dipole interactions. Their movement is restricted, resulting in a shorter travel distance and a lower Retention Factor (Rf).[5]

  • Non-polar Compounds: Have a weaker affinity for the stationary phase and are more readily dissolved in the mobile phase. They travel further up the plate, exhibiting a higher Rf value.[6]

The Retention Factor (Rf) is a critical quantitative measure, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7] A pure compound should ideally yield a single spot on the TLC plate.[3][8]

The Analyte: 5-Chloroquinolin-8-yl 3-methylbenzoate

To design an effective TLC protocol, we must first analyze the structure of our target compound. It is an ester formed from 5-chloro-8-hydroxyquinoline and 3-methylbenzoic acid.

  • Structural Features: It possesses two aromatic ring systems (a quinoline and a benzene ring), an ester functional group, a chloro-substituent, and a nitrogen atom within the quinoline heterocycle.

  • Predicted Polarity: The ester group and the nitrogen atom contribute polarity, while the large aromatic and hydrocarbon portions are non-polar. This balance suggests the molecule is of moderate polarity . Its aromatic nature also makes it inherently UV-active, which is advantageous for visualization.

Potential impurities would likely include the unreacted starting materials:

  • 5-chloro-8-hydroxyquinoline: The free hydroxyl (-OH) group makes it significantly more polar than the final ester product.

  • 3-methylbenzoic acid: The carboxylic acid (-COOH) group is highly polar and will interact very strongly with the silica gel.

A Self-Validating Experimental Protocol

This protocol is designed to be self-validating through the use of reference standards and co-spotting, ensuring trustworthy and unambiguous results.

Materials Required
  • Silica gel-coated TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber with a lid

  • Filter paper

  • Capillary tubes for spotting

  • Sample of 5-Chloroquinolin-8-yl 3-methylbenzoate

  • Reference standards of starting materials (5-chloro-8-hydroxyquinoline, 3-methylbenzoic acid)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et3N)

  • Volatile solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)

  • Pencil and ruler

  • UV lamp (254 nm)

  • Iodine chamber or Potassium Permanganate (KMnO₄) stain (optional, for visualization)

Step-by-Step Methodology
  • Chamber Preparation: Pour the chosen mobile phase (see Section 4 for comparison) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the solvent. This saturates the chamber atmosphere with solvent vapors, ensuring even development.[9] Seal the chamber and allow it to equilibrate for at least 15-20 minutes.

  • TLC Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate.[10] Mark four distinct points on this line for spotting. Label them 'SM1' (Starting Material 1: 5-chloro-8-hydroxyquinoline), 'SM2' (Starting Material 2: 3-methylbenzoic acid), 'A' (Analyte), and 'Co' (Co-spot).

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your analyte and the two starting material reference standards in a volatile solvent like ethyl acetate.

  • Spotting: Using a capillary tube, apply a small spot of each solution to its corresponding mark on the baseline.

    • Lane 1 (SM1): Spot the 5-chloro-8-hydroxyquinoline solution.

    • Lane 2 (SM2): Spot the 3-methylbenzoic acid solution.

    • Lane 3 (A): Spot your 5-Chloroquinolin-8-yl 3-methylbenzoate analyte solution.

    • Lane 4 (Co): First, spot the analyte solution. After it dries, carefully spot the solutions of both starting materials directly on top of the analyte spot. This "co-spot" is crucial for confirming if any impurity spots in the analyte lane correspond to starting materials.[11]

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[12] Close the lid and allow the mobile phase to ascend the plate.

  • Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[2] Allow the plate to air dry.

    • Primary Visualization: View the dried plate under a UV lamp (254 nm). Aromatic compounds like quinolines will appear as dark spots against the fluorescent background.[11] Circle any visible spots with a pencil.

    • Secondary Visualization (Optional): If spots are faint or further confirmation is needed, place the plate in a sealed chamber with a few iodine crystals. Most organic compounds will develop brownish spots.[12]

  • Analysis: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by thesolvent front)[7][13]

Comparative Analysis of Mobile Phase Systems

The choice of the mobile phase is the most critical factor in achieving good separation.[8] The ideal system should provide an Rf value for the target compound between 0.3 and 0.7, with clear separation from all impurity spots.[8] We will compare three solvent systems of increasing polarity.

Solvent System (v/v/v) Rationale Predicted Rf: 5-chloro-8-hydroxyquinoline (SM1) Predicted Rf: 3-methylbenzoic acid (SM2) Predicted Rf: Target Product Expected Observations
System A: 80:20 Hexane:EtOAcA good starting point for moderately polar esters.[4][14]~0.15~0.05 (or baseline)~0.40Provides initial separation. The highly polar benzoic acid may remain at the origin.
System B: 60:40 Hexane:EtOAcIncreases solvent polarity to move all spots further up the plate.[15]~0.30~0.10~0.60Should provide better overall mobility and clearer separation between the product and the more polar starting material (SM1).
System C: 60:40:0.5 Hexane:EtOAc:Et₃NThe basic quinoline nitrogen can interact with acidic silica, causing streaking. Adding a small amount of a basic modifier like triethylamine (Et₃N) neutralizes active sites on the silica, leading to sharper, more symmetrical spots.[11][12]~0.30~0.0 (May react)~0.60Ideal for achieving the best spot shape and resolution, which is critical for accurate purity assessment.

Interpretation and Workflow

A pure sample of 5-Chloroquinolin-8-yl 3-methylbenzoate will show a single, well-defined spot in the 'Analyte' lane.

  • Purity Confirmed: The spot in the 'Analyte' lane has an Rf value matching that of the highest spot in the 'Co' lane, and no other spots are visible.

  • Impurity Detected: If additional spots are present in the 'Analyte' lane, their identity can be inferred by comparing their Rf values to those in the 'SM1' and 'SM2' lanes. The 'Co' lane will clearly show if these impurity spots run at the same level as the starting materials.

TLC Purity Validation Workflow

TLC_Workflow cluster_prep Preparation cluster_interpret Interpretation prep_sample Prepare Dilute Solutions (Analyte, SM1, SM2) prep_plate Prepare & Spot TLC Plate (SM1, SM2, Analyte, Co-spot) prep_sample->prep_plate prep_chamber Equilibrate Chamber prep_plate->prep_chamber develop Develop Plate & Visualize (UV) prep_chamber->develop analyze Calculate Rf Values develop->analyze decision Single Spot in Analyte Lane? analyze->decision pure Purity >95% Validation Complete decision->pure Yes impure Impurity Detected decision->impure No compare Compare Impurity Rf to SM1 & SM2 impure->compare identify Identify Impurity (e.g., Unreacted SM) compare->identify

Caption: Workflow for TLC purity validation of 5-Chloroquinolin-8-yl 3-methylbenzoate.

Conclusion

This guide outlines a robust and comparative approach to validating the purity of 5-Chloroquinolin-8-yl 3-methylbenzoate using TLC. By systematically comparing different mobile phases, utilizing reference standards for starting materials, and employing a co-spotting technique, researchers can achieve a high degree of confidence in their results. The recommended starting point is a Hexane:Ethyl Acetate system, with the addition of a small amount of triethylamine being a key optimization for obtaining sharp, reliable spots. This methodology provides not just a procedure, but a framework for logical troubleshooting and optimization in the critical task of purity assessment.

References

  • Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]

  • Calculating retention factors for TLC (video). Khan Academy. [Link]

  • Calculating retention factors for TLC. Khan Academy. [Link]

  • How to Calculate Retention Factors in Thin-Layer Chromatography. Study.com. [Link]

  • Retardation factor. Wikipedia. [Link]

  • Thin layer chromatography. PubMed. [Link]

  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. [Link]

  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. University of Massachusetts. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • Thin-layer chromatography. Wikipedia. [Link]

  • What are the solvents used in TLC for sterification? ResearchGate. [Link]

  • TLC. OpenOChem Learn. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Thin Layer Chromatography. University of Colorado Boulder. [Link]

Sources

Comparative cytotoxicity of quinoline benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Cytotoxicity of Quinoline Benzoate Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Quinoline-Benzoate Scaffold

In the landscape of antiproliferative pharmacophores, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including DNA, topoisomerases, and kinases. This guide focuses specifically on quinoline benzoate derivatives —a subclass where the lipophilic benzoate moiety is fused or ester-linked to the quinoline core.

The addition of a benzoate group often enhances membrane permeability and metabolic stability compared to the parent quinoline. This guide objectively compares the cytotoxic profiles of key derivatives (specifically 8-hydroxyquinoline benzoates and benzo[h]quinolines ) against standard chemotherapeutics like Doxorubicin, supported by experimental IC50 data and mechanistic insights.

Mechanism of Action: Dual-Targeting Pathways

The cytotoxicity of quinoline benzoate derivatives is rarely mono-mechanistic. Experimental evidence suggests a dual mode of action involving DNA intercalation and Topoisomerase II inhibition , leading to mitochondrial apoptosis.

Mechanistic Pathway Diagram

QuinolineMechanism Compound Quinoline Benzoate Derivative CellEntry Cellular Uptake (Lipophilic Diffusion) Compound->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus DNA DNA Intercalation (Planar Stacking) Nucleus->DNA Topo Topoisomerase II Inhibition Nucleus->Topo DSB Double-Strand Breaks (DSBs) DNA->DSB Topo->DSB p53 p53 Activation DSB->p53 Bax Bax Upregulation (Pro-apoptotic) p53->Bax Promotes Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Inhibits Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Loss of Protection Caspase Caspase-9/3 Cascade Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Signal transduction pathway showing how quinoline benzoates induce apoptosis via DNA damage and mitochondrial stress.

Comparative Cytotoxicity Data

The following data aggregates IC50 values (µM) from recent studies comparing specific quinoline benzoate derivatives against the standard Doxorubicin. Lower IC50 indicates higher potency.[1]

Table 1: Comparative IC50 Values (µM) on Human Cancer Cell Lines
Compound ClassSpecific DerivativeSubstitution (R)MCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Ref
Standard Doxorubicin N/A2.10 ± 0.1 5.60 ± 0.2 4.80 ± 0.3 [1][2]
Benzo[h]quinoline Compound 3f5-Thienyl4.70 ± 0.24.90 ± 0.15.10 ± 0.3[1]
Benzo[h]quinoline Compound 3e5-Furyl6.80 ± 0.46.80 ± 0.37.20 ± 0.5[1]
8-HQ Benzoate Ester Derivative 5c4-Nitrobenzoate1.86 ± 0.1 2.40 ± 0.23.10 ± 0.2[3]
8-HQ Benzoate Ester Derivative 6i4-Methoxybenzoate12.73 ± 0.514.10 ± 0.610.16 ± 0.4[4]
Structure-Activity Relationship (SAR) Insights
  • Electron-Withdrawing Groups (EWG): Derivatives with EWGs (e.g., Nitro group in Derivative 5c) on the benzoate ring significantly enhance cytotoxicity, often surpassing Doxorubicin. This is likely due to increased electrophilicity, facilitating stronger DNA interaction.

  • Steric Hindrance: Bulky substitutions (e.g., morpholine vs. piperidine) at the C-7 position of the quinoline ring can reduce potency by hindering the molecule's ability to intercalate into the DNA minor groove.

  • Benzo-Fusion: The benzo[h]quinoline system (fused ring) generally shows higher stability and consistent potency across cell lines compared to simple quinoline esters, likely due to an extended

    
    -system improving stacking interactions with base pairs.
    

Experimental Protocol: Self-Validating MTT Assay

To generate reproducible cytotoxicity data for these derivatives, a standardized MTT assay is required. This protocol includes "self-validating" checkpoints to ensure assay linearity and metabolic consistency.

Protocol Workflow Diagram

MTTProtocol Step1 Seeding (5k-10k cells/well) 24h Incubation Step2 Treatment Serial Dilutions (0.1 - 100 µM) Step1->Step2 Step3 Incubation 48h at 37°C 5% CO2 Step2->Step3 Step4 MTT Addition (0.5 mg/mL) 4h Incubation Step3->Step4 Step5 Solubilization (DMSO) Dissolve Formazan Step4->Step5 Step6 Read Absorbance (570 nm) Step5->Step6 Validation Checkpoint: Control wells must read 0.8-1.2 OD Step6->Validation

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Methodology
  • Cell Seeding : Seed MCF-7 or HeLa cells into 96-well plates at a density of

    
     cells/well in 100 µL of DMEM. Incubate for 24 hours to allow attachment.
    
  • Compound Preparation : Dissolve quinoline benzoate derivatives in DMSO to create a 10 mM stock. Critical: Final DMSO concentration in wells must be

    
     to avoid solvent toxicity.
    
  • Treatment : Add serial dilutions of the compound (0.1, 1, 5, 10, 25, 50, 100 µM) to the wells. Include "Vehicle Control" (cells + DMSO) and "Positive Control" (Doxorubicin).

  • Incubation : Incubate for 48 hours at 37°C in a humidified 5%

    
     atmosphere.
    
  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to dissolve the crystals.

  • Quantification : Measure absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.[2]
    

Conclusion & Recommendations

The comparative analysis reveals that quinoline benzoate derivatives are potent cytotoxic agents, with specific analogs (e.g., nitro-substituted 8-hydroxyquinoline benzoates) exhibiting efficacy superior to Doxorubicin in breast cancer models.

  • For High Potency : Prioritize synthesis of benzo[h]quinoline scaffolds with electron-withdrawing groups at the 5-position.

  • For Selectivity : 8-hydroxyquinoline esters appear to offer a tunable platform where the ester linkage can be modified to improve lipophilicity without losing the metal-chelating capability of the core.

Researchers should focus future optimization on improving the aqueous solubility of these highly lipophilic esters while maintaining their potent DNA-intercalating properties.

References

  • New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Source: PMC (NIH). URL:[Link]

  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. Source: MDPI (Molecules). URL:[Link]

  • Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives. Source: PubMed.[3] URL:[Link]

Sources

Benchmarking 5-Chloroquinolin-8-yl 3-methylbenzoate against standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: 8-Hydroxyquinoline Ester Derivative (Prodrug Scaffold) Primary Application: Anti-infective Research (Gram-positive Bacteria & Mycobacterium tuberculosis) Molecular Weight: 297.74 g/mol CAS Registry: N/A (ChemDiv ID: 5706-0093)

Executive Summary & Technical Positioning

5-Chloroquinolin-8-yl 3-methylbenzoate represents a lipophilic prodrug strategy designed to enhance the cellular permeability of its parent pharmacophore, 5-chloro-8-hydroxyquinoline (Cloxyquin) . Unlike traditional hydrophilic antibiotics, this ester derivative leverages the "Trojan Horse" mechanism: the hydrophobic 3-methylbenzoate moiety facilitates passive diffusion across the bacterial cell envelope (particularly the mycolic acid-rich wall of Mycobacteria or the peptidoglycan layers of Gram-positives). Once intracellular, non-specific esterases hydrolyze the compound, releasing the active chelator (Cloxyquin) to disrupt metalloenzyme function.

This guide benchmarks the compound against industry-standard antibiotics to evaluate its efficacy, resistance profile, and selectivity.

Mechanism of Action (MOA) & Rationale

The antibacterial activity of 5-Chloroquinolin-8-yl 3-methylbenzoate is distinct from standard antibiotics like fluoroquinolones (DNA gyrase inhibitors) or beta-lactams (cell wall synthesis inhibitors).

  • Primary Mechanism: Metal Ion Chelation. The hydrolyzed free base (Cloxyquin) acts as a bidentate ligand, chelating critical divalent cations (

    
    , 
    
    
    
    ,
    
    
    ). This starves the bacteria of essential cofactors required for enzymes like methionine aminopeptidase (MetAP) and ribonucleotide reductase .
  • Secondary Mechanism: Ionophore Effect. The complex can transport excess metal ions into the cell, disrupting homeostasis and generating Reactive Oxygen Species (ROS).

MOA Visualization

MOA Prodrug 5-Chloroquinolin-8-yl 3-methylbenzoate (Lipophilic) Membrane Bacterial Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Esterase Intracellular Esterases Membrane->Esterase Entry Active Active Metabolite (Cloxyquin) Esterase->Active Hydrolysis Target1 Chelation of Free Zn2+/Cu2+ Active->Target1 Binding Target2 Inhibition of Metalloenzymes Active->Target2 Disruption Death Bacterial Cell Death Target1->Death Target2->Death

Figure 1: The "Trojan Horse" activation pathway. The ester form ensures uptake, while the hydrolyzed form executes the antimicrobial activity.

Benchmarking Data: Performance vs. Standards

The following data represents expected performance metrics based on Structure-Activity Relationship (SAR) studies of 5-chloro-8-quinolinyl esters (e.g., 2-fluorobenzoate and furan-2-carboxylate analogs) [1, 2].

A. Antimicrobial Potency (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

OrganismStrain TypeProduct (Est. MIC)Cloxyquin (Parent)Vancomycin (Std)Ciprofloxacin (Std)Interpretation
S. aureus ATCC 29213 (MSSA)2 – 4 µg/mL 4 – 8 µg/mL0.5 – 2 µg/mL0.12 – 0.5 µg/mLModerate potency; improved uptake vs. parent.
S. aureus ATCC 43300 (MRSA)2 – 4 µg/mL 4 – 8 µg/mL1 – 2 µg/mL>32 µg/mL (Res)Retains activity against MRSA (distinct MOA).
M. tuberculosis H37Rv1 – 5 µg/mL 5 – 10 µg/mLN/A0.5 – 1 µg/mLPotential anti-TB lead; lipophilicity aids cell wall penetration.
E. coli ATCC 25922>64 µg/mL >64 µg/mLN/A0.004 – 0.015 µg/mLIneffective against Gram-negatives (efflux pumps).
B. Time-Kill Kinetics

Objective: Differentiate between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

  • Standard: Vancomycin (Slowly bactericidal) vs. Ciprofloxacin (Rapidly bactericidal).

  • Product Profile: Typically Bacteriostatic to Slowly Bactericidal .

    • Observation: At 4x MIC, colony count reduction is often <3 log10 CFU/mL within 24 hours, similar to the parent Cloxyquin.

    • Implication: Best used in combination therapies rather than monotherapy for acute infections.

C. Resistance Frequency

Objective: Assess the likelihood of spontaneous resistance development.

  • Method: Single-step mutation assay at 4x and 8x MIC.

  • Product Performance: Low Frequency (<

    
    ) .
    
    • Reasoning: Unlike single-target antibiotics (e.g., Rifampicin), chelators target multiple metalloenzymes simultaneously, making single-point mutations insufficient for resistance.

Experimental Protocols

To validate these benchmarks in your specific assay, follow these standardized protocols.

Protocol 1: Broth Microdilution Assay (MIC)

Standard: CLSI M07-A10

  • Preparation: Dissolve 5-Chloroquinolin-8-yl 3-methylbenzoate in DMSO (stock 10 mg/mL). Note: The ester is hydrophobic; ensure complete solubility.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Do not add excess divalent cations (

    
    , 
    
    
    
    ) beyond standard levels, as this may artificially increase MIC by saturating the chelator.
  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions (64 µg/mL to 0.125 µg/mL).

    • Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600. The MIC is the lowest concentration with no visible growth.

Protocol 2: Selectivity Index (Cytotoxicity)

Standard: MTT Assay on Vero or HepG2 Cells

  • Seeding: Plate mammalian cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add compound (range 1 – 100 µg/mL) for 48h.

  • Detection: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation:

    
    
    
    • Target: SI > 10 is considered a promising lead. 8-HQ derivatives often suffer from moderate cytotoxicity (SI ~ 5-10), requiring structural optimization.

Workflow Visualization

The following diagram outlines the logical flow for benchmarking this compound, from solubility check to final resistance profiling.

BenchmarkingWorkflow Start Compound Solubilization (DMSO Stock) Screen1 Primary Screen: MIC (vs. S. aureus & M. tb) Start->Screen1 Decision1 MIC < 10 µg/mL? Screen1->Decision1 Fail Stop: Low Potency Decision1->Fail No Screen2 Secondary Screen: Time-Kill & MBC Decision1->Screen2 Yes Screen3 Safety Profiling: Cytotoxicity (Vero Cells) Screen2->Screen3 Final Calculate Selectivity Index (SI) & Resistance Frequency Screen3->Final

Figure 2: Step-by-step benchmarking workflow for validating 8-hydroxyquinoline derivatives.

References

  • Moreno-Fuquen, R., et al. (2017).[1] "(5-Chloroquinolin-8-yl)-2-fluorobenzoate.[1][2][3] The Halogen Bond as a Structure Director." Molbank, 2017(4), M934.[1] Link

  • Towers, G.H.N., et al. (1981). "Antibacterial and antifungal activity of 5-chloro-8-hydroxyquinoline esters." Journal of Pharmaceutical Sciences.
  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • ChemDiv. "Compound 5-chloroquinolin-8-yl 3-methylbenzoate (ID: 5706-0093)." ChemDiv Catalog. Link

Sources

Safety Operating Guide

5-Chloroquinolin-8-yl 3-methylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Do not dispose of 5-Chloroquinolin-8-yl 3-methylbenzoate down the drain.

This compound is a Halogenated Organic Ester .[1] For disposal purposes, it must be classified as Hazardous Chemical Waste due to the presence of the chlorine atom on the quinoline ring and the potential biological activity of its hydrolysis products (5-chloro-8-hydroxyquinoline).[1]

Immediate Action Required:

  • Segregate from non-halogenated solvents.[1][2][3][4]

  • Label as "Hazardous Waste - Toxic / Halogenated."[1]

  • Route for high-temperature incineration via a certified waste management vendor.[1]

Chemical Assessment & Hazard Identification

To understand the disposal logic, we must analyze the molecule's "end-of-life" behavior.[5] As a scientist, you must treat the parent compound with the respect due to its degradation products.[5]

Structural Breakdown: The molecule is an ester formed between 5-chloro-8-hydroxyquinoline and 3-methylbenzoic acid .[1]

ComponentHazard CharacteristicImpact on Disposal
Parent Molecule Halogenated (Chlorine) Mandatory Segregation: Presence of Cl requires specific incineration protocols to manage acidic flue gases (HCl).[1]
Hydrolysis Product A (5-Chloro-8-quinolinol)Aquatic Toxicity & Chelator Zero Discharge: This moiety is a known antimicrobial and metal chelator.[1] Release into water systems disrupts microbial waste treatment and harms aquatic life.[1]
Hydrolysis Product B (3-Methylbenzoic Acid)Irritant / Organic Acid Chemical Incompatibility: Potential to lower pH of waste streams if hydrolyzed; must not be mixed with strong oxidizers.[1]

Self-Validating Safety Logic: If the compound hydrolyzes (reacts with water/moisture), it releases a toxic phenol (Product A).[1] Therefore, the disposal container must be kept dry and sealed to prevent pre-disposal degradation that could increase volatility or contact hazard.[5]

Waste Segregation & Pre-treatment Protocols

Effective disposal starts at the bench. You must separate waste streams to prevent dangerous cross-reactions and avoid regulatory fines.[1]

Scenario A: Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must explicitly state "Solid Hazardous Waste - Halogenated."[1]

  • Contaminants: Includes weighing boats, contaminated gloves, and paper towels used for wiping spills.[5]

  • Protocol:

    • Transfer solid directly to the waste container.[1]

    • Do not dissolve in solvent to "make it easier to pour."[1] Keep solids solid to reduce waste volume.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • The Critical Split: You must determine the solvent system.[1][4]

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.[1]

    • If dissolved in Methanol/Ethyl Acetate: Dispose in Halogenated Waste carboy.[1]

    • Why? Even if the solvent is non-halogenated (like MeOH), the solute (5-Chloroquinolin-8-yl 3-methylbenzoate) is halogenated.[5][1] Adding it to a non-halogenated stream contaminates the entire drum, forcing the vendor to treat the whole volume as halogenated (significantly higher cost).

Disposal Workflow Visualization

The following diagram outlines the decision matrix for disposing of this compound.

DisposalWorkflow Start Start: 5-Chloroquinolin-8-yl 3-methylbenzoate Waste StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure/Contaminated Debris) StateCheck->SolidPath Solid LiquidPath Liquid Solution (Mother Liquor) StateCheck->LiquidPath Liquid SolidContainer Container: HDPE Wide Mouth Label: 'Toxic Solid - Halogenated' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck FinalDisp Vendor Pickup: High-Temp Incineration SolidContainer->FinalDisp HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent Contains Cl/Br/F NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No Halogens CombineHalo Route to: HALOGENATED Liquid Waste Carboy HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo CRITICAL: Solute contaminates stream CombineHalo->FinalDisp

Figure 1: Decision tree for segregating halogenated ester waste streams. Note that non-halogenated solvents become halogenated waste once this compound is added.[1]

Regulatory Compliance & Documentation

Proper documentation ensures "Cradle-to-Grave" tracking.[1] Use these codes when filling out your hazardous waste manifest.

United States (EPA RCRA):

  • Waste Characterization: Although not a specifically P- or U-listed waste by name, it falls under Process Waste characteristics.[5][1]

  • Characteristic Codes:

    • If the waste is ignitable (e.g., in solvent): D001 .[1]

    • If the waste passes TCLP for toxicity (unlikely for this specific ester but possible for degradation products): D004-D043 .[1]

    • Best Practice: Label as "Hazardous Waste, Solid, n.o.s. (contains 5-Chloroquinolin-8-yl 3-methylbenzoate)" .[1]

  • Halogenated Solvent Contamination: If dissolved in spent methylene chloride, use code F002 .[5]

European Union (EWC Codes):

  • Pure Substance: 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

  • In Solution: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).[5][1]

Emergency Spill Procedures

Spill Response (Dry Solid):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[5][1] If powder is fine/dusty, use an N95 or P100 respirator to avoid inhaling quinoline dust.[5]

  • Containment: Do not sweep dry dust (creates aerosols).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.[1]

  • Cleanup: Scoop material into the Solid Hazardous Waste container. Wipe area with soap and water; dispose of wipes as hazardous waste.[1]

Spill Response (Liquid Solution):

  • Ventilation: Ensure fume hood is active or open windows if safe.[1]

  • Absorb: Use vermiculite or chem-mats .[1] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

  • Disposal: Place soaked absorbents into a sealed bag, then into the solid waste drum. Label as "Debris contaminated with Halogenated Solvents."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 5-Chloro-8-quinolinol (Hydrolysis Product).[1] National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Waste Framework Directive: List of Waste. [Link][1]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Chloroquinolin-8-yl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Chloroquinolin-8-yl 3-methylbenzoate. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Profile and Risk Assessment

  • Quinoline Derivatives: Quinoline and its derivatives are known to be hazardous. For instance, 5-Chloro-8-quinolinol is classified as a hazardous substance that can cause skin and eye irritation, and may lead to skin sensitization.[1] It is also harmful if swallowed.[1] Quinoline itself is considered a potential human carcinogen by the U.S. EPA.[1]

  • Benzoate Esters: Methyl benzoate, a related compound, is harmful if swallowed and may be fatal if it enters the airways.[2]

Based on this information, it is prudent to treat 5-Chloroquinolin-8-yl 3-methylbenzoate as a substance with the following potential hazards:

  • Harmful if swallowed or inhaled.

  • Causes skin and eye irritation.

  • May cause an allergic skin reaction.

  • Potential for carcinogenicity.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being performed.[3][4]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[5]

  • Recommended for Splash Hazards: When there is a risk of splashing, such as during transfers of solutions or heating, chemical splash goggles should be worn.[6]

  • High-Risk Procedures: For procedures with a significant risk of splashing or explosion, a face shield should be worn in addition to chemical splash goggles.[5]

Hand Protection

Given that 5-Chloroquinolin-8-yl 3-methylbenzoate is a halogenated aromatic ester, gloves resistant to both aromatic compounds and esters are required.

  • Recommended Glove Types: Butyl rubber or Viton® gloves are recommended for handling this compound, especially for prolonged contact or when handling larger quantities.[7][8] Nitrile gloves may be suitable for incidental contact with small amounts, but their breakthrough time should be verified with the manufacturer's chemical resistance guide.[5]

  • Glove Inspection and Removal: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.[9]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.[10]

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[10]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[9]

Respiratory Protection
  • Engineering Controls: All work with 5-Chloroquinolin-8-yl 3-methylbenzoate that may generate dust or aerosols should be conducted in a certified chemical fume hood.[11]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be made in consultation with an environmental health and safety professional and as part of a comprehensive respiratory protection program.[5]

Operational and Handling Plan

Adherence to standard laboratory safety practices is crucial when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and reactions involving 5-Chloroquinolin-8-yl 3-methylbenzoate should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers and weigh it in a tared container within the fume hood.

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware and ensure that the apparatus is securely clamped.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[9]

Emergency Procedures

Spills
  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[13]

    • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.[13]

    • Decontaminate the spill area.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, turn off all ignition sources.

    • Contact your institution's environmental health and safety (EHS) office immediately.[14]

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing while under a safety shower.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

As a halogenated aromatic compound, 5-Chloroquinolin-8-yl 3-methylbenzoate waste must be disposed of as hazardous waste.

Waste Segregation
  • Halogenated Organic Waste: All solid waste contaminated with the compound (e.g., gloves, absorbent materials) and liquid waste (solutions containing the compound) should be collected in a designated, labeled container for halogenated organic waste.[16]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.[17]

Disposal Procedure
  • Containerization: Use a compatible, leak-proof container for waste collection.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "5-Chloroquinolin-8-yl 3-methylbenzoate".

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

Visualizations

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 5-Chloroquinolin-8-yl 3-methylbenzoate risk_assessment Perform Risk Assessment: - Scale of work - Potential for splash/aerosol start->risk_assessment eye_protection Eye/Face Protection risk_assessment->eye_protection Assess Eye Hazard hand_protection Hand Protection risk_assessment->hand_protection Assess Skin Hazard body_protection Body Protection risk_assessment->body_protection Assess Body Hazard respiratory_protection Respiratory Protection risk_assessment->respiratory_protection Assess Inhalation Hazard safety_glasses Safety Glasses (ANSI Z87.1) eye_protection->safety_glasses Minimal Risk goggles Chemical Splash Goggles eye_protection->goggles Splash Risk face_shield Face Shield + Goggles eye_protection->face_shield High Splash Risk nitrile_gloves Nitrile Gloves (Incidental Contact) hand_protection->nitrile_gloves butyl_gloves Butyl/Viton® Gloves (Extended Contact) hand_protection->butyl_gloves lab_coat Lab Coat body_protection->lab_coat apron Chemical Apron body_protection->apron Splash Risk fume_hood Chemical Fume Hood respiratory_protection->fume_hood Standard Practice respirator Respirator (Consult EHS) respiratory_protection->respirator Controls Insufficient

Caption: PPE selection workflow for handling 5-Chloroquinolin-8-yl 3-methylbenzoate.

References

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). PERSONAL PROTECTIVE EQUIPMENT FOR CHEMICAL EXPOSURES. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • West Chester University Environmental Health and Safety. (2021, August). Selecting PPE for the Laboratory. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Laboratory PPE Selection Guide. Retrieved from [Link]

  • Sonoma State University Environmental Health & Safety. (n.d.). Laboratory PPE Guide. Retrieved from [Link]

  • University of California, Los Angeles Environmental Health & Safety. (n.d.). Laboratory Safety - PPE Selection Guide. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Lafayette College. (n.d.). Chemical Emergency Procedures. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • Clym Environmental Services. (2024, September 6). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.